Product packaging for 5-(2-Furyl)isoxazole-3-carbohydrazide(Cat. No.:CAS No. 90110-76-2)

5-(2-Furyl)isoxazole-3-carbohydrazide

Cat. No.: B1353365
CAS No.: 90110-76-2
M. Wt: 193.16 g/mol
InChI Key: YAVAKNCPWSSNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Furyl)isoxazole-3-carbohydrazide is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3 B1353365 5-(2-Furyl)isoxazole-3-carbohydrazide CAS No. 90110-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c9-10-8(12)5-4-7(14-11-5)6-2-1-3-13-6/h1-4H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAKNCPWSSNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427005
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90110-76-2
Record name 5-(2-furyl)isoxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 5-(2-Furyl)isoxazole-3-carbohydrazide, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis involves a key transformation of an ethyl ester to a carbohydrazide, a common reaction in medicinal chemistry for the generation of diverse molecular libraries.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the hydrazinolysis of its corresponding ethyl ester, Ethyl 5-(2-furyl)isoxazole-3-carboxylate. This precursor is a key intermediate that can be synthesized through various established methods for constructing isoxazole rings.[1] The overall synthesis can be conceptualized in two main stages: the formation of the isoxazole core and the subsequent functional group transformation to the desired carbohydrazide.

A general approach to forming 3,5-disubstituted isoxazoles involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2] In the context of this synthesis, the furan moiety would be incorporated into one of the starting materials.

Once the key intermediate, Ethyl 5-(2-furyl)isoxazole-3-carboxylate, is obtained, it is converted to this compound. This conversion is typically achieved by reacting the ester with hydrazine hydrate.[3][4] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxide leaving group.

Alternatively, the synthesis can proceed through an acid chloride intermediate, 5-(2-Furyl)isoxazole-3-carbonyl chloride.[5][6] The carboxylic acid precursor can be converted to the more reactive acid chloride, which then readily reacts with hydrazine to yield the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

1. Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate (Hypothetical Protocol based on similar isoxazole syntheses[2][7])

  • Reaction: 1,3-dipolar cycloaddition of a furoyl-derived nitrile oxide with an appropriate alkyne.

  • Reagents:

    • Furan-2-carbaldoxime (1 equivalent)

    • N-Chlorosuccinimide (NCS) in a suitable solvent (e.g., DMF) to generate the nitrile oxide in situ.

    • Ethyl propiolate (1 equivalent)

    • Triethylamine (as a base)

  • Procedure:

    • Dissolve Furan-2-carbaldoxime in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NCS to the solution while maintaining the temperature.

    • Add triethylamine dropwise to the reaction mixture.

    • Add ethyl propiolate to the mixture and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of this compound from Ethyl 5-(2-furyl)isoxazole-3-carboxylate[3][4][8]

  • Reaction: Hydrazinolysis of the ethyl ester.

  • Reagents:

    • Ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent)

    • Hydrazine hydrate (10-20 equivalents)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve Ethyl 5-(2-furyl)isoxazole-3-carboxylate in absolute ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Ethyl 5-(2-furyl)isoxazole-3-carboxylateC10H9NO4207.1849352.4 at 760 mmHgNot specified
This compoundC8H7N3O3193.16Not specifiedNot specifiedNot specified
5-(2-Furyl)isoxazole-3-carbonyl chlorideC8H4ClNO3197.58Not specifiedNot specifiedNot specified

Data for Ethyl 5-(2-furyl)isoxazole-3-carboxylate is from available chemical supplier information.[1] Data for the final product and the acid chloride intermediate is calculated.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Furan-2-carbaldoxime Furan-2-carbaldoxime Ethyl 5-(2-furyl)isoxazole-3-carboxylate Ethyl 5-(2-furyl)isoxazole-3-carboxylate Furan-2-carbaldoxime->Ethyl 5-(2-furyl)isoxazole-3-carboxylate 1,3-Dipolar Cycloaddition Ethyl propiolate Ethyl propiolate Ethyl propiolate->Ethyl 5-(2-furyl)isoxazole-3-carboxylate This compound This compound Ethyl 5-(2-furyl)isoxazole-3-carboxylate->this compound Hydrazinolysis (Hydrazine Hydrate)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow start Start: Dissolve Ester in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux Reaction Mixture (4-8 hours) add_hydrazine->reflux monitor Monitor Progress via TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Check for Precipitate cool->precipitate filter Collect Solid by Filtration precipitate->filter Yes concentrate Concentrate Solution precipitate->concentrate No wash_dry Wash with Cold Ethanol and Dry filter->wash_dry crystallize Induce Crystallization (Ice Bath) concentrate->crystallize crystallize->filter end End: Pure Product wash_dry->end

References

"5-(2-Furyl)isoxazole-3-carbohydrazide" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with predicted properties and analogous experimental protocols to offer a thorough profile of the compound.

Chemical Identity and Structure

This compound is a complex molecule featuring a central isoxazole ring substituted with a furan ring at the 5-position and a carbohydrazide group at the 3-position. This unique arrangement of heterocyclic moieties imparts specific chemical characteristics and potential biological activities.

IUPAC Name: 5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide[1]

Synonyms: this compound, 5-furan-2-yl-isoxazole-3-carboxylic acid hydrazide[1][2]

CAS Number: 90110-76-2[2]

The chemical structure of this compound is depicted below:

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that most of the quantitative data are computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃[1][2]
Molecular Weight 193.16 g/mol [2]
Predicted Density 1.369 ± 0.06 g/cm³[2]
Predicted pKa 10.58 ± 0.10[2]
Predicted LogP 1.629
Predicted Refractive Index 1.567[2]
Appearance Off-white to yellow crystalline powder (predicted based on analogs)
Solubility Expected to be soluble in polar organic solvents such as DMSO and ethanol.[3] Limited solubility in water is predicted.[3]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals corresponding to the furan, isoxazole, and carbohydrazide protons.

Chemical Shift (ppm)MultiplicityAssignment
~10.0Singlet-NH- (amide proton)
~7.8DoubletFuran C5-H
~7.0SingletIsoxazole C4-H
~6.6Doublet of doubletsFuran C4-H
~6.5DoubletFuran C3-H
~4.5Broad singlet-NH₂ (hydrazide protons)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~165C=O (carbohydrazide)
~160Isoxazole C3
~155Isoxazole C5
~145Furan C2
~144Furan C5
~112Furan C4
~110Furan C3
~100Isoxazole C4
Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

TechniqueExpected m/z
Electrospray Ionization (ESI-MS)[M+H]⁺ at ~194.05

Synthesis

This compound can be synthesized from its corresponding ethyl ester, ethyl 5-(2-furyl)isoxazole-3-carboxylate, through hydrazinolysis. While a specific protocol for this exact compound is not published, a general and reliable method is provided below based on the synthesis of similar isoxazole carbohydrazides.[4]

Synthesis Workflow

The synthesis involves a single-step conversion of the ethyl ester to the carbohydrazide.

SynthesisWorkflow Reactant Ethyl 5-(2-furyl)isoxazole-3-carboxylate Product This compound Reactant->Product Reflux Reagent Hydrazine Hydrate (in Ethanol) Reagent->Product

Synthesis of this compound.
Experimental Protocol

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol

Procedure:

  • A solution of ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (10-20 equivalents) is added to the solution.[4]

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and washed with cold water to afford the crude product.[4]

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.

Biological Activity

The biological activities of this compound have not been extensively reported. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the carbohydrazide moiety is a versatile functional group that can be used to synthesize N-acylhydrazones, a class of compounds also known for their diverse biological effects.[4] The combination of these two pharmacophores in a single molecule suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery and development. While experimental data on its properties are scarce, this guide provides a foundational understanding of its chemical nature based on its structure and the properties of related compounds. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Spectroscopic and Experimental Data for 5-(2-Furyl)isoxazole-3-carbohydrazide Remains Elusive in Publicly Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

While general methodologies for the synthesis and characterization of isoxazole and carbohydrazide derivatives are well-documented, specific spectral assignments and detailed experimental conditions for this particular compound have not been published in the reviewed literature. This suggests that while the compound may be commercially available or synthesized for specific research purposes, its comprehensive analytical data has not been disseminated in the public domain.

For researchers and drug development professionals, the absence of this foundational data presents a significant challenge in utilizing this compound for further studies. Spectroscopic data is crucial for confirming the chemical structure and purity of a substance, which is a fundamental prerequisite for any scientific investigation, including biological screening and drug development.

General Approaches to Characterization of Isoxazole Derivatives

In the absence of specific data for 5-(2-Furyl)isoxazole-3-carbohydrazide, a general approach to its characterization would involve the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the protons on the furan and isoxazole rings, as well as the hydrazide group. The coupling patterns and chemical shifts would be critical in confirming the substitution pattern.

    • ¹³C NMR would provide information on the carbon skeleton of the molecule, with distinct signals for the carbons in the heterocyclic rings and the carbonyl group of the hydrazide.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to display characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the carbonyl group, and the C=N and C-O stretching vibrations of the isoxazole and furan rings.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Experimental Workflow for Synthesis and Analysis

A potential synthetic route and subsequent analytical workflow for this compound can be conceptualized based on established organic chemistry principles.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_purification Purification start Starting Materials (e.g., Furfural, Hydroxylamine) intermediate Ethyl 5-(2-furyl)isoxazole-3-carboxylate start->intermediate Cycloaddition product This compound intermediate->product Hydrazinolysis nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (LC-MS, HRMS) product->ms purification Chromatography / Recrystallization product->purification

Conceptual workflow for synthesis and analysis.

This generalized workflow highlights the key stages that would be involved in producing and characterizing this compound. However, without specific literature precedents, the optimization of reaction conditions, purification methods, and the interpretation of spectroscopic data would require significant experimental investigation.

Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 5-(2-Furyl)isoxazole-3-carbohydrazide. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the essential experimental protocols and presents representative crystallographic data from closely related isoxazole derivatives. This information serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural elucidation of this and similar molecules, which are of significant interest in medicinal chemistry and drug discovery.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of isoxazole-carbohydrazide derivatives is typically achieved through the reaction of the corresponding isoxazole ester with hydrazine hydrate.[1] This nucleophilic acyl substitution reaction is a well-established and efficient method for generating the carbohydrazide moiety.

Experimental Protocol:

  • Reaction Setup: A solution of ethyl 5-(2-furyl)isoxazole-3-carboxylate in a suitable alcohol, such as ethanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials and byproducts. The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. For organic molecules like this compound, several crystallization techniques can be employed.

Experimental Protocol: Slow Evaporation Method

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is moderately soluble. Common solvents include ethanol, methanol, ethyl acetate, and acetone. The ideal solvent will allow for slow, controlled crystal growth.[2]

  • Preparation of a Saturated Solution: A saturated or nearly saturated solution is prepared at room temperature or slightly elevated temperature.

  • Filtration: The solution is filtered through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[2]

  • Crystal Growth: The vial is loosely capped to allow for the slow evaporation of the solvent. The vial should be placed in a vibration-free environment and left undisturbed for several days to weeks.[2]

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the solution using a spatula or by decanting the mother liquor.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Data Collection

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (typically Mo Kα or Cu Kα) and a detector.[4]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.[3]

  • Data Processing: The collected diffraction data are processed using specialized software to integrate the reflection intensities and perform corrections for factors such as absorption and crystal decay.[4]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol:

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are computational algorithms that use the intensities of the diffracted X-rays to generate an initial model of the electron density.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.[4]

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation: Quantitative Crystallographic Analysis

The results of a crystal structure analysis are presented in a standardized format, allowing for easy comparison with other structures. The following tables provide representative crystallographic data based on known structures of similar isoxazole derivatives.

Table 1: Crystal Data and Structure Refinement Parameters for Representative Isoxazole Derivatives.

ParameterEthyl 5-(4-aminophenyl)isoxazole-3-carboxylate[4]5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide[5]
Empirical formulaC₁₂H₁₂N₂O₃C₈H₇N₃O₂S
Formula weight232.24209.23
Temperature (K)293293
Wavelength (Å)0.71073 (Mo Kα)0.71073 (Mo Kα)
Crystal systemTriclinicMonoclinic
Space groupP-1P2₁/c
Unit cell dimensions
a (Å)7.591(2)8.8460(18)
b (Å)11.303(4)10.742(2)
c (Å)13.818(4)10.024(2)
α (°)88.155(4)90
β (°)87.008(4)107.27(3)
γ (°)86.233(4)90
Volume (ų)1181.0(6)909.6(3)
Z44
Density (calculated) (Mg/m³)1.3051.527
Absorption coefficient (mm⁻¹)0.0960.332
F(000)488432
Crystal size (mm³)0.15 × 0.09 × 0.080.30 × 0.20 × 0.10
θ range for data collection (°)2.14 to 25.002.53 to 25.50
Reflections collected49013462
Independent reflections4074 [R(int) = 0.022]1676 [R(int) = 0.060]
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.122R1 = 0.051, wR2 = 0.152
R indices (all data)R1 = 0.069, wR2 = 0.134R1 = 0.072, wR2 = 0.165
Goodness-of-fit on F²0.981.00

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Isoxazole Structure.

BondLength (Å)AngleDegrees (°)
O1-C51.365(2)C5-O1-N1109.5(1)
N1-C31.314(2)O1-N1-C3106.3(1)
C3-C41.423(2)N1-C3-C4114.2(2)
C4-C51.351(2)C3-C4-C5105.1(2)
C5-O11.365(2)C4-C5-O1104.9(2)
C3-C6(=O)1.485(2)N1-C3-C6120.5(2)
C6-N21.332(2)C4-C3-C6125.3(2)
N2-N31.391(2)C3-C6-N2118.9(2)

Note: Data in this table is hypothetical and for illustrative purposes, based on typical values for isoxazole derivatives.

Visualizing the Process: Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful crystal structure analysis. The following diagram illustrates the key stages from synthesis to final structure determination.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of 5-(2-Furyl)isoxazole- 3-carbohydrazide purification Purification by Recrystallization synthesis->purification crystal_growth Slow Evaporation Crystallization purification->crystal_growth data_collection Single-Crystal X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation

References

A Technical Guide to the Biological Activities of Isoxazole Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry, lending its structural and electronic properties to a wide array of pharmacologically active compounds.[1][2] When coupled with a carbohydrazide functional group, the resulting isoxazole carbohydrazide scaffold gives rise to derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy in antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.[3] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of isoxazole carbohydrazide derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthetic Strategies

The synthesis of isoxazole carbohydrazide derivatives typically involves a multi-step process. A common and efficient approach is the 1,3-dipolar cycloaddition reaction to form the core isoxazole ring.[3] This is often followed by the conversion of an ester functional group to the desired carbohydrazide.

A representative synthetic workflow begins with the reaction of a substituted chalcone with hydroxylamine hydrochloride to yield an isoxazoline derivative.[4] Alternatively, ethyl 5-(aryl)isoxazole-3-carboxylates can be refluxed with hydrazine hydrate in ethanol to directly produce the 5-(aryl)-isoxazole-3-carbohydrazide.[5] This key intermediate can then be reacted with various aldehydes, ketones, or acids to generate a library of derivatives, such as hydrazones or 1,3,4-oxadiazoles.[5][6]

G cluster_synthesis General Synthesis of Isoxazole Carbohydrazide Derivatives start Starting Materials (e.g., Chalcones, Esters) intermediate1 Formation of Isoxazole Ring (e.g., 1,3-Dipolar Cycloaddition) start->intermediate1 Reaction with Hydroxylamine HCl intermediate2 Isoxazole Ester Intermediate intermediate1->intermediate2 carbohydrazide Isoxazole Carbohydrazide Core (Hydrazinolysis) intermediate2->carbohydrazide Reaction with Hydrazine Hydrate derivatives Final Derivatives (Condensation with Aldehydes, Ketones, Acids, etc.) carbohydrazide->derivatives

Caption: General synthetic workflow for isoxazole carbohydrazide derivatives.

Biological Activities and Mechanisms of Action

Isoxazole carbohydrazide derivatives have been extensively evaluated for a variety of biological activities. Their therapeutic potential stems from their ability to interact with and inhibit key biological targets like enzymes and receptors.

Anticancer Activity

Numerous studies have highlighted the significant anticancer properties of this class of compounds against a range of human cancer cell lines.[6][7]

Mechanism of Action: A primary mechanism involves the inhibition of crucial signaling kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a process vital for tumor growth and metastasis. Certain isoxazole hydrazone derivatives have been identified as potent inhibitors of VEGFR2 kinase.[6] By blocking the ATP-binding site of VEGFR2, these compounds inhibit its autophosphorylation and downstream signaling, thereby suppressing tumor-induced angiogenesis. Other reported anticancer mechanisms include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of cyclooxygenase (COX) enzymes.[7][8][9]

G cluster_pathway VEGFR2 Inhibition Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 P P VEGFR2->P PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Proliferation Cell Proliferation, Migration, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Isoxazole Derivative Inhibitor->VEGFR2 Inhibition

Caption: VEGFR2 signaling inhibition by isoxazole derivatives.

Table 1: Anticancer Activity of Isoxazole Carbohydrazide Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
3c Leukemia (HL-60, K-562, MOLT-4) % Growth Inhibition 70.79 - 92.21 [6]
8 VEGFR2 Kinase IC₅₀ 25.7 nM [6]
10a VEGFR2 Kinase IC₅₀ 28.2 nM [6]

| Sorafenib | VEGFR2 Kinase (Standard) | IC₅₀ | 28.1 nM |[6] |

Antimicrobial Activity

Isoxazole-based compounds are recognized for their potent activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][10]

Mechanism of Action: The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes.[3] For instance, some derivatives are proposed to interfere with bacterial cell wall synthesis or disrupt protein and nucleic acid metabolism.[3] Molecular docking studies have suggested that these compounds can bind to enzymes like MurD ligase, which is crucial for peptidoglycan biosynthesis in bacteria, thereby inhibiting bacterial growth.[5]

Table 2: Antimicrobial Activity of Isoxazole Carbohydrazide Derivatives

Compound Microbial Strain Activity Metric Value (µg/mL) Reference
5e, 5g, 5h, 5j, 5l E. coli, P. aeruginosa, S. aureus, S. pyogenes MIC Good activity [5]
5b, 5i M. tuberculosis H37Rv MIC Active [5]
A8 P. aeruginosa, K. pneumonia, C. albicans MIC 2000 [11][12]

| A9 | P. aeruginosa, C. albicans | MIC | 2000 |[11] |

Anti-inflammatory Activity

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process. Isoxazole derivatives have shown promise as anti-inflammatory agents by selectively inhibiting these enzymes.[8][13]

Mechanism of Action: The primary anti-inflammatory mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[8] Many isoxazole derivatives show preferential inhibition of COX-2, the inducible isoform highly expressed at inflammatory sites. This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2]

G cluster_pathway COX Inhibition and Anti-inflammatory Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Normal Prostaglandins (Gastric Protection) COX1->PGs_Normal PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam Inhibitor Isoxazole Derivative Inhibitor->COX2 Selective Inhibition

Caption: Selective COX-2 inhibition by isoxazole derivatives.

Table 3: Anti-inflammatory (COX Inhibition) Activity of Isoxazole Derivatives

Compound Target Activity Metric Value (nM or µM) Selectivity Index (SI) Reference
A13 COX-1 IC₅₀ 64 nM 4.63 [11][12]
A13 COX-2 IC₅₀ 13 nM [11][12]
C6 COX-2 IC₅₀ 0.55 µM 61.73 [13]
C5 COX-2 IC₅₀ 0.85 µM 41.82 [13]

| C3 | COX-2 | IC₅₀ | 0.93 µM | 24.26 |[13] |

Neuroprotective Activity (Anti-Alzheimer's Agents)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder. A key therapeutic strategy is the inhibition of cholinesterases (AChE and BuChE) and β-secretase (BACE1). Indole-isoxazole carbohydrazide derivatives have been synthesized and evaluated as multi-target anti-Alzheimer's agents.[14]

Mechanism of Action: These derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[14] Kinetic studies indicate a competitive inhibition pattern.[14] Furthermore, some compounds also exhibit potent inhibitory activity against BACE1, an enzyme involved in the production of amyloid-β plaques, a hallmark of AD.[14]

Table 4: Anti-Alzheimer's Activity of Isoxazole Carbohydrazide Derivatives

Compound Target Activity Metric Value (µM) Reference
5d Acetylcholinesterase (AChE) IC₅₀ 29.46 ± 0.31 [14]
5d BACE1 IC₅₀ 2.85 ± 0.09 [14]
5j BACE1 IC₅₀ 1.99 ± 0.15 [14]

| 5b | BACE1 | IC₅₀ | 2.79 ± 0.52 |[14] |

Other Biological Activities
  • Carbonic Anhydrase (CA) Inhibition: Isoxazole derivatives have shown significant inhibitory action against carbonic anhydrase, an enzyme involved in various physiological processes.[15][16][17] Compound AC2 was identified as a promising inhibitor with an IC₅₀ value of 112.3 ± 1.6 µM.[16][17]

  • Antiviral Activity: Some derivatives exhibit potent antiviral properties against viruses such as HIV, HCV, and HSV by targeting viral enzymes or host factors essential for the viral life cycle.[3]

  • Antioxidant Activity: Several synthesized compounds have demonstrated good free radical scavenging and metal-chelating activity.[18]

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of drug candidates. Below are summaries of key experimental protocols cited in the literature for assessing the biological activity of isoxazole carbohydrazide derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][10]

In Vitro Enzyme Inhibition Assays

These assays quantify the ability of a compound to inhibit a specific enzyme target.

  • VEGFR2 Kinase Assay: The assay measures the phosphorylation of a substrate by the VEGFR2 enzyme. The reaction is typically performed in a buffer containing the enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound. The amount of phosphorylation is quantified, often using an ELISA-based method, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[6]

  • COX-1/COX-2 Inhibition Assay: The activity is measured using an in vitro COX inhibition assay kit. The assay determines the peroxidase activity of the COX enzyme. The enzyme is incubated with arachidonic acid (substrate) and a chromogenic probe in the presence and absence of the test compound. The rate of color development is measured spectrophotometrically, and the IC₅₀ is calculated.[11][13]

  • AChE/BuChE Inhibition Assay: This assay is based on the Ellman method. The enzyme (AChE or BuChE) is incubated with the test compound. The reaction is initiated by adding the substrate (acetylthiocholine or butyrylthiocholine iodide). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14]

Molecular Docking Studies

Molecular docking is an in silico method used to predict the binding mode and affinity of a ligand to a biological target.

G cluster_workflow Molecular Docking Workflow PDB 1. Target Preparation (Retrieve PDB structure, remove water, add hydrogens) Grid 3. Grid Generation (Define binding site on target) PDB->Grid Ligand 2. Ligand Preparation (Draw 2D structure, convert to 3D, energy minimize) Docking 4. Docking Simulation (Run docking algorithm) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Analyze binding poses, scoring functions, interactions) Docking->Analysis

References

An In-depth Technical Guide on the Potential Mechanism of Action of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(2-Furyl)isoxazole-3-carbohydrazide belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide spectrum of pharmacological activities. While direct, in-depth studies on the specific mechanism of action of this compound are not extensively documented in publicly available literature, this technical guide consolidates the known biological activities and potential mechanisms of action based on research conducted on structurally similar isoxazole and isoxazole-carbohydrazide derivatives. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound class. The isoxazole core is associated with diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] This guide will explore these potential avenues of action, presenting available quantitative data, outlining relevant experimental protocols, and visualizing putative signaling pathways.

Potential Anticancer Activity

Derivatives of isoxazole-carbohydrazide have demonstrated significant potential as anticancer agents, often targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.[1]

VEGFR2 Inhibition

One of the prominent mechanisms of action for anticancer isoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] VEGFR2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

A study on isoxazole-based carboxamides and hydrazones, derived from 5-(aryl)-isoxazole-3-carbohydrazides, identified compounds with potent VEGFR2 inhibitory activity.[3] For instance, certain ureate and hydrazone derivatives exhibited sub-micromolar IC50 values against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR2.[3] Molecular docking studies of these derivatives showed binding modes similar to that of the known VEGFR2 inhibitor, sorafenib.[3]

Quantitative Data on Anticancer Activity of Isoxazole Derivatives

Compound ClassCancer Cell LineActivity MetricValueReference
Isoxazole-based ureate (Compound 8)HepG2IC500.84 µM[3]
Isoxazole-based hydrazone (Compound 10a)HepG2IC500.79 µM[3]
Isoxazole-based hydrazone (Compound 10c)HepG2IC500.69 µM[3]
Sorafenib (Reference Drug)HepG2IC503.99 µM[3]
Isoxazole-based ureate (Compound 8)VEGFR2 KinaseIC5025.7 nM[3]
Isoxazole-based hydrazone (Compound 10a)VEGFR2 KinaseIC5028.2 nM[3]
Sorafenib (Reference Drug)VEGFR2 KinaseIC5028.1 nM[3]
Other Anticancer Mechanisms

Isoxazole derivatives have been reported to exert anticancer effects through various other mechanisms, including the induction of apoptosis, inhibition of topoisomerase, and modulation of other signaling pathways crucial for cancer cell survival.[4] Some isoxazole-containing compounds have also been investigated for their ability to overcome multidrug resistance in cancer cells.[5]

Experimental Protocols: In Vitro Anticancer Screening

A general protocol for evaluating the in vitro anticancer activity of isoxazole derivatives, based on the NCI-60 screen and HepG2 assays, is as follows:

  • Cell Culture: Human cancer cell lines (e.g., NCI-60 panel, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations for the assay.

  • Cell Viability Assay (MTT or SRB Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • For MTT assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • For SRB assay: Cells are fixed with trichloroacetic acid, stained with sulforhodamine B dye, and the bound dye is solubilized with a Tris base solution. Absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocols: VEGFR2 Kinase Inhibition Assay

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR2 kinase enzyme. This is often done using an ELISA-based method.

  • Procedure:

    • A 96-well plate is coated with a substrate for VEGFR2 (e.g., a peptide containing a tyrosine residue).

    • The test compound and the VEGFR2 enzyme are added to the wells.

    • ATP is added to initiate the kinase reaction.

    • After incubation, the plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • A substrate for the secondary antibody's enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

  • Data Analysis: The IC50 value is calculated by measuring the reduction in signal in the presence of the inhibitor compared to the control (no inhibitor).

Visualizing the Potential VEGFR2 Inhibition Pathway

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Isoxazole 5-(2-Furyl)isoxazole -3-carbohydrazide (Potential Inhibitor) Isoxazole->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR2 signaling pathway by this compound.

Potential Antimicrobial Activity

The isoxazole scaffold is a common feature in various antimicrobial agents.[2] Derivatives of isoxazole-carbohydrazide have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7]

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential microbial enzymes or cellular processes.[1] The introduction of different substituents on the isoxazole ring can significantly influence the antimicrobial spectrum and potency.[2] For example, the presence of a thiophene moiety has been shown to enhance the antimicrobial activity of some isoxazole derivatives.[2]

Quantitative Data on Antimicrobial Activity of Isoxazole Derivatives

Compound ClassMicroorganismActivity MetricValueReference
Isoxazole derivative (PUB9)Staphylococcus aureusMIC>1000 times lower than other derivatives[2]
Isoxazole derivative (PUB10)Staphylococcus aureusMIC-[2]
Isoxazole derivatives (PUB9 & PUB10)Biofilm-forming cellsReduction>90%[2]

Experimental Protocols: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizing a General Antimicrobial Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate diluted compound with microbial suspension A->C B Serially dilute This compound B->C D Incubate under optimal growth conditions C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Data Interpretation E->F

Caption: A generalized workflow for determining the antimicrobial activity of a test compound.

Potential Enzyme Inhibition

Beyond anticancer and antimicrobial activities, isoxazole derivatives have been identified as inhibitors of various enzymes, suggesting a broad therapeutic potential.

Carbonic Anhydrase Inhibition

Certain isoxazole derivatives have shown significant inhibitory activity against carbonic anhydrase (CA), an enzyme involved in various physiological processes, including pH regulation and CO2 transport.[8]

Quantitative Data on Carbonic Anhydrase Inhibition

CompoundEnzymeIC50% InhibitionReference
AC2Carbonic Anhydrase112.3 ± 1.6 µM79.5[8]
AC3Carbonic Anhydrase228.4 ± 2.3 µM68.7[8]
Acetazolamide (Standard)Carbonic Anhydrase18.6 ± 0.5 µM87.0[8]
Cholinesterase Inhibition

Derivatives of indole-isoxazole carbohydrazide have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease, demonstrating inhibitory activity against acetylcholinesterase (AChE).[9]

Quantitative Data on Acetylcholinesterase Inhibition

CompoundEnzymeIC50KiMode of InhibitionReference
5dAChE29.46 ± 0.31 µM19.33 µMCompetitive[9]

Experimental Protocols: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The test compound (inhibitor) is dissolved in a suitable solvent and serially diluted.

  • Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a cuvette or microplate well). The reaction is initiated by the addition of either the enzyme or the substrate.

  • Detection: The progress of the reaction is monitored over time by measuring a change in a detectable signal, such as absorbance, fluorescence, or luminescence, which is related to the consumption of the substrate or the formation of the product.

  • Data Analysis: The initial reaction rates are calculated for different inhibitor concentrations. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Visualizing a General Enzyme Inhibition Logic

Enzyme_Inhibition Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex Enzyme:f0->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:f0->EI_Complex Substrate Substrate Substrate->Enzyme:f1 Binds to active site Product Product Inhibitor 5-(2-Furyl)isoxazole -3-carbohydrazide Inhibitor->Enzyme:f1 Binds to active site (Competitive) ES_Complex->Product Catalysis

Caption: A diagram illustrating the principle of competitive enzyme inhibition.

Conclusion and Future Directions

While the precise molecular targets and mechanisms of action for this compound remain to be elucidated through direct experimental investigation, the wealth of data on structurally related isoxazole derivatives provides a strong rationale for its potential as a bioactive compound. The evidence points towards possible anticancer, antimicrobial, and enzyme inhibitory activities.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. This would involve comprehensive screening against a panel of cancer cell lines, various microbial strains, and a diverse set of enzymes. Positive hits from these screens should be followed up with detailed mechanistic studies, including target identification and validation, to fully understand its therapeutic potential. The experimental protocols and potential pathways outlined in this guide can serve as a valuable starting point for such investigations.

References

In Silico Modeling of 5-(2-Furyl)isoxazole-3-carbohydrazide Interactions: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of "5-(2-Furyl)isoxazole-3-carbohydrazide," a heterocyclic compound with potential therapeutic applications. The document outlines a systematic approach to investigating its interactions with biological targets using computational methods. Key methodologies, including ligand and protein preparation, pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are detailed. This guide is intended to serve as a practical resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering a structured workflow for the computational evaluation of similar small molecules.

Introduction

The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial and anticancer effects.[1][2] The specific derivative, this compound, incorporates a furan ring and a carbohydrazide moiety, features that suggest potential for diverse molecular interactions and therapeutic utility. In silico modeling offers a powerful and cost-effective approach to elucidate the potential mechanisms of action, identify putative biological targets, and predict the pharmacokinetic and pharmacodynamic properties of such novel compounds before extensive experimental validation.[1][3]

This guide presents a hypothetical in silico workflow designed to thoroughly characterize the interaction profile of this compound.

In Silico Modeling Workflow

The computational investigation of this compound can be structured into a multi-step workflow, as depicted below. This workflow is designed to systematically predict the compound's biological activity and drug-like properties.

cluster_0 Input Preparation cluster_1 Pharmacophore Modeling cluster_2 Molecular Interaction Studies cluster_3 Drug-Likeness Prediction cluster_4 Output & Analysis A Ligand Preparation (this compound) C Ligand-Based Pharmacophore Model Generation A->C F ADMET Prediction A->F B Target Identification & Preparation (e.g., from PDB) D Structure-Based Pharmacophore Model Generation B->D E Molecular Docking C->E D->E G Binding Affinity & Interaction Analysis E->G H Pharmacokinetic Profile F->H cluster_0 Ligand-Based cluster_1 Structure-Based A Set of Active Ligands B Conformational Analysis A->B C Alignment & Feature Identification B->C D Pharmacophore Model C->D E Protein Active Site F Interaction Mapping E->F G Feature Generation F->G H Pharmacophore Model G->H A This compound B EGFR A->B Inhibition C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G

References

Stability and Degradation of 5-(2-Furyl)isoxazole-3-carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation characteristics of 5-(2-Furyl)isoxazole-3-carbohydrazide. Due to the absence of specific stability studies on this exact molecule in publicly available literature, this document leverages data from forced degradation studies of structurally related compounds containing isoxazole and furan moieties. The information presented herein serves as a predictive framework to guide the development of stability-indicating analytical methods and to understand the potential degradation pathways.

Introduction

This compound incorporates both an isoxazole ring and a furan ring, moieties known to be susceptible to specific degradation pathways. Understanding the chemical stability of this active pharmaceutical ingredient (API) is crucial for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradants and establishing the intrinsic stability of the molecule.

This guide summarizes potential degradation behavior under various stress conditions, including hydrolysis, oxidation, and photolysis, based on studies of analogous compounds. Detailed experimental protocols for conducting such studies and potential degradation pathways are also outlined.

Predicted Stability Profile and Degradation Data

The following tables summarize quantitative data from forced degradation studies on leflunomide (an isoxazole derivative) and ranitidine (a furan-containing drug). This data provides an insight into the potential degradation of this compound under similar stress conditions.

Table 1: Summary of Forced Degradation Studies on Leflunomide (Isoxazole Derivative)

Stress ConditionReagent/Condition DetailsTimeTemperature% DegradationDegradation Products IdentifiedReference
Acid Hydrolysis0.1 N HCl3 hours80°C12.26%5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)-aniline[1]
Base Hydrolysis0.01 N NaOH3 hoursRoom TempNot specified5-methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)-aniline[1]
Base Hydrolysis0.1 M NaOH8 hours85°CMajor degradationProduct IV (a known impurity)[2]
Oxidative Stress6% w/v H₂O₂1 hour60°C12.26%Not specified[1]
Oxidative Stress3% H₂O₂Not specifiedNot specified18.49%Not specified[3]
Thermal StressDry Heat24 hours80°CNo degradation-[1]
Photolytic StressUV light24 hoursNot specifiedNo degradation-[1]

Table 2: Summary of Forced Degradation Studies on Ranitidine Hydrochloride (Furan Derivative)

Stress ConditionReagent/Condition DetailsTimeTemperatureOutcomeReference
Acid Hydrolysis0.1 N HCl30 minutes60°CSignificant degradation[4]
Base Hydrolysis0.1 N NaOH30 minutes60°CSignificant degradation[4]
Oxidative Stress1.0% H₂O₂30 minutes60°CSignificant degradation[4]
Thermal StressDry HeatNot specifiedNot specifiedStable[4]
Photolytic StressUV lightNot specifiedNot specifiedStable[4]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies, adapted from published research on related compounds. These protocols can serve as a template for investigating the stability of this compound.

General Procedure for Sample Preparation

Accurately weigh approximately 50 mg of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.

Hydrolytic Degradation
  • Acidic Hydrolysis : To 5 mL of the stock solution, add 5 mL of 1 N HCl. Reflux the mixture at 80°C for 3 hours.[1] After cooling, neutralize the solution with 1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Basic Hydrolysis : To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the mixture at room temperature for 3 hours.[1] Neutralize the solution with 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis : To 5 mL of the stock solution, add 5 mL of purified water. Reflux the mixture at 80°C for 6 hours. After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Oxidative Degradation

To 5 mL of the stock solution, add 5 mL of 6% w/v hydrogen peroxide (H₂O₂). Reflux the mixture at 60°C for 1 hour.[1] After cooling, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Thermal Degradation

Expose a known quantity of the solid drug substance to dry heat at 80°C for 24 hours in a temperature-controlled oven.[1] After the specified time, dissolve the sample in a suitable solvent to obtain a known concentration (e.g., 100 µg/mL) for analysis.

Photolytic Degradation

Expose a solution of the drug (e.g., 100 µg/mL in a suitable solvent) to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[1] A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve:

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at a wavelength determined by the UV spectrum of the compound.

  • Injection Volume : 20 µL.

Potential Degradation Pathways and Visualizations

Based on the known chemistry of isoxazole and furan rings, the following degradation pathways for this compound can be postulated.

Hydrolytic Degradation of the Isoxazole Ring

The isoxazole ring is susceptible to cleavage under both acidic and basic conditions. This typically involves the breaking of the N-O bond, which is the weakest bond in the ring.

G cluster_hydrolysis Hydrolytic Degradation Parent 5-(2-Furyl)isoxazole- 3-carbohydrazide Intermediate Ring-Opened Intermediate Parent->Intermediate Acid or Base (H₂O) Product1 Furan-2-yl containing β-keto nitrile derivative Intermediate->Product1 Rearrangement Product2 Hydrazide degradation products Intermediate->Product2 Hydrolysis

Caption: Postulated hydrolytic degradation pathway of the isoxazole ring.

Oxidative Degradation of the Furan Ring

The furan ring is prone to oxidation, which can lead to ring opening and the formation of reactive dicarbonyl species.[5]

G cluster_oxidation Oxidative Degradation Parent 5-(2-Furyl)isoxazole- 3-carbohydrazide Epoxide Furan Epoxide Intermediate Parent->Epoxide Oxidizing Agent (e.g., H₂O₂) Dicarbonyl Ring-Opened Dicarbonyl Species Epoxide->Dicarbonyl Rearrangement Further_Products Further Oxidation Products Dicarbonyl->Further_Products

Caption: Potential oxidative degradation pathway of the furan moiety.

Experimental Workflow for Stability Studies

The overall process for conducting stability and degradation studies follows a logical sequence from stress testing to method validation.

G Start Forced Degradation Study Initiation Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analysis HPLC Analysis of Stressed Samples Stress->Analysis Separation Develop Stability-Indicating HPLC Method Analysis->Separation Identification Isolate and Characterize Degradation Products (LC-MS, NMR) Separation->Identification Validation Validate Analytical Method (ICH Guidelines) Identification->Validation End Establish Degradation Profile and Pathways Validation->End

Caption: General workflow for forced degradation and stability-indicating method development.

Conclusion

This technical guide provides a predictive overview of the stability and degradation of this compound based on data from structurally related compounds. The isoxazole moiety is likely susceptible to hydrolytic cleavage, particularly under basic conditions, while the furan ring is a potential site for oxidative degradation. Thermal and photolytic degradation may be less significant, but should still be experimentally evaluated.

The experimental protocols and potential degradation pathways outlined in this document provide a solid foundation for researchers and drug development professionals to design and execute comprehensive stability studies. The development and validation of a robust stability-indicating analytical method will be paramount in ensuring the quality, safety, and efficacy of any pharmaceutical product containing this compound.

References

An In-depth Technical Guide on the Solubility of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 5-(2-Furyl)isoxazole-3-carbohydrazide. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, derived from its structural features and the general properties of related chemical compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to guide researchers in their laboratory work.

Introduction to this compound

This compound is a heterocyclic compound incorporating a furan ring, an isoxazole ring, and a carbohydrazide functional group. Its chemical structure suggests a molecule with a degree of polarity, which is a key determinant of its solubility in various solvents. The presence of nitrogen and oxygen atoms allows for potential hydrogen bonding, further influencing its interaction with protic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including in drug discovery and development, where solubility impacts bioavailability and formulation.

Theoretical Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound contains both polar and non-polar regions.

  • Polar Moieties: The isoxazole ring, with its nitrogen and oxygen heteroatoms, the carbohydrazide group (-CONHNH2), and the oxygen atom in the furan ring all contribute to the molecule's polarity. The carbohydrazide group is particularly significant as it can act as both a hydrogen bond donor and acceptor.

  • Non-Polar Moieties: The furan and isoxazole rings also possess aromatic character, contributing to some non-polar characteristics.

Based on these features, it is anticipated that this compound will exhibit higher solubility in polar solvents.

General Solubility Expectations:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds with the carbohydrazide and heteroatoms in the rings suggests that there will be some degree of solubility in these solvents. However, the overall size of the molecule might limit high solubility in water alone.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar molecules and are likely to be good solvents for this compound. Dimethyl sulfoxide (DMSO) is often an excellent solvent for this type of heterocyclic compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in non-polar solvents due to the significant polarity of the molecule.

Hypothetical Solubility Data

While specific experimental data is not available, the following table provides a hypothetical representation of the expected solubility of this compound in a range of common laboratory solvents at ambient temperature. This table is intended for illustrative purposes to guide solvent selection for experimental work.

Solvent ClassificationSolventExpected Solubility CategoryAnticipated Observations
Polar Protic WaterSparingly Soluble to InsolubleThe compound may require heating or co-solvents to achieve significant dissolution.
MethanolSolubleShould dissolve readily with minimal agitation.
EthanolSolubleSimilar to methanol, good solubility is expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleExpected to dissolve completely at high concentrations.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, should be an effective solvent.
AcetonitrileModerately SolubleMay require some agitation or warming to fully dissolve.
Non-Polar HexaneInsolubleThe compound is unlikely to show any significant dissolution.
TolueneSparingly SolubleSlight solubility may be observed, but it is not an ideal solvent.
Other Dichloromethane (DCM)Sparingly SolubleLimited solubility is expected due to moderate polarity.
Ethyl AcetateModerately SolubleMay serve as a solvent for extraction or chromatography.

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for determining the solubility of a solid organic compound like this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • A range of analytical grade solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B  Add to vial C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze concentration (HPLC/UV-Vis) F->G

Caption: Experimental workflow for solubility determination.

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature.[1][2] This relationship should be determined experimentally if the compound is to be used at various temperatures.

  • pH: The carbohydrazide group may exhibit basic properties, and the isoxazole ring can also be protonated under acidic conditions. Therefore, the solubility of the compound is likely to be pH-dependent, with increased solubility expected in acidic aqueous solutions.

  • Presence of Co-solvents: The solubility in a primary solvent like water can often be increased by the addition of a water-miscible co-solvent such as ethanol or propylene glycol.

The following diagram illustrates the logical relationship between molecular structure and solubility.

logical_relationship cluster_features Key Structural Features A Molecular Structure of this compound B Polar Groups (Carbohydrazide, N, O) A->B C Non-Polar Groups (Aromatic Rings) A->C D Intermolecular Forces B->D H-bonding, Dipole-Dipole C->D van der Waals F Solubility D->F E Solvent Properties (Polarity, H-bonding) E->F

Caption: Factors influencing the solubility of the compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a theoretical analysis of its structure provides valuable insights into its likely behavior in different solvents. It is anticipated to be more soluble in polar organic solvents, particularly polar aprotic solvents like DMSO and DMF. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility of this compound, which is a critical parameter for its successful application.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 5-(2-furyl)isoxazole-3-carbohydrazide. The protocols outlined below are based on established methods for the synthesis of related isoxazole derivatives and can be adapted for the specific target compounds.

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a part of various pharmacologically active compounds. Schiff bases derived from heterocyclic amines and hydrazides are also well-established as possessing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The conjugation of the this compound core with various aromatic aldehydes to form Schiff bases is a promising strategy for the development of novel therapeutic agents.

I. Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound generally involves the condensation reaction between the hydrazide group and an aromatic aldehyde. This reaction is typically catalyzed by an acid and can be performed using conventional heating or microwave irradiation.

Experimental Protocol: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, p-nitrobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Reflux apparatus or a scientific microwave reactor

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Add the substituted aromatic aldehyde (1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[1]

  • Conventional Method: Reflux the reaction mixture for 4-8 hours. The progress of the reaction should be monitored by TLC.[2]

  • Microwave-Assisted Method: Place the reaction vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-120 °C) for 5-15 minutes. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional methods.

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization:

The structure of the synthesized Schiff bases should be confirmed using spectroscopic methods:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of the characteristic imine (-C=N-) stretching vibration (around 1600-1650 cm⁻¹) and the disappearance of the -NH₂ stretching bands of the hydrazide.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The formation of the Schiff base is confirmed by the presence of a singlet signal for the azomethine proton (-N=CH-) in the region of 8-10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon of the azomethine group typically appears in the range of 140-160 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

II. Potential Biological Applications and Evaluation Protocols

Schiff bases derived from isoxazole scaffolds have demonstrated a variety of biological activities. The newly synthesized compounds should be screened for their potential as antimicrobial and anticancer agents.

A. Anticancer Activity

Isoxazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key enzymes like topoisomerase.[3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)[4][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized Schiff bases in DMSO and then dilute to various concentrations with the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or erlotinib).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The following table summarizes the reported anticancer activity of some isoxazole Schiff base derivatives against the A549 lung cancer cell line.

CompoundIC₅₀ (µM) against A549Reference
Isoxazole Schiff Base 5a17.34[4]
Isoxazole Schiff Base 5b18.32[4]
Erlotinib (Standard)25.06[4]
B. Antimicrobial Activity

Schiff bases are well-known for their antimicrobial properties.[6] The synthesized compounds can be tested against a panel of pathogenic bacteria and fungi.

This method is widely used to assess the antimicrobial activity of chemical agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)[7]

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Stock solutions of synthesized Schiff bases in DMSO (e.g., 1 mg/mL)

  • Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs

  • Sterile cork borer

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Create wells (e.g., 6 mm in diameter) in the agar plates using a sterile cork borer.

  • Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.

  • Place standard antibiotic/antifungal discs as positive controls and a well with DMSO as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

The following table shows the zone of inhibition for some heterocyclic Schiff bases against common bacterial strains.

CompoundZone of Inhibition (mm) vs S. aureusZone of Inhibition (mm) vs E. coli
Schiff Base A1815
Schiff Base B2219
Ciprofloxacin2528

III. Visualizations

Synthesis Workflow

Synthesis_Workflow Start This compound Reaction Condensation Reaction (Ethanol, Acetic Acid) Start->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product Product Schiff Base Purification->Product Characterization Characterization (FT-IR, NMR, MS) Product->Characterization

Caption: General workflow for the synthesis of Schiff bases.

Potential Anticancer Signaling Pathway

Anticancer_Pathway Drug Isoxazole Schiff Base Receptor Cell Surface Receptor (e.g., EGFR) Drug->Receptor Inhibition Apoptosis Apoptosis Drug->Apoptosis Induction PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation PI3K->Apoptosis Inhibition MAPK->Proliferation

Caption: A potential signaling pathway targeted by anticancer agents.

References

Application Notes & Protocols: Antimicrobial Screening of 5-(2-Furyl)isoxazole-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole and its derivatives are a significant class of five-membered heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The isoxazole ring is a key pharmacophore in several clinically approved drugs.[3] This document provides detailed protocols for the synthesis and antimicrobial screening of novel derivatives of "5-(2-Furyl)isoxazole-3-carbohydrazide," a scaffold with potential for the development of new antimicrobial agents. The methodologies outlined herein cover the synthesis of test compounds and standardized assays for evaluating their efficacy against a panel of pathogenic bacteria and fungi.

Representative Synthesis of N-substituted 5-(2-Furyl)isoxazole-3-carboxamide Derivatives

This protocol describes a general method for synthesizing carboxamide derivatives from the parent this compound. The reaction involves the coupling of the carbohydrazide with various aldehydes to form Schiff bases, followed by reduction.

Experimental Protocol:

1.1. Materials and Reagents:

  • This compound

  • Substituted aromatic or aliphatic aldehydes

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

1.2. Synthesis of Schiff Base Intermediates:

  • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried.

1.3. Reduction to Final Carboxamide Derivatives:

  • Suspend the synthesized Schiff base (1 equivalent) in methanol.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the final N-substituted derivative.

Protocols for Antimicrobial Screening

The antimicrobial activity of the synthesized derivatives is evaluated using two standard methods: the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5][6]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity.[7][8]

2.1.1. Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a fresh (18-24 hour) agar plate.[9] Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum.[5] Remove excess fluid by pressing the swab against the inside of the tube.[8] Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[5][8]

  • Disk Application: Allow the plate to dry for 3-5 minutes.[5] Aseptically place sterile 6-mm paper disks impregnated with a known concentration (e.g., 30 µ g/disk ) of the test compounds onto the agar surface.[10] Ensure disks are placed at least 24 mm apart from each other and 15 mm from the edge of the plate.[10] Gently press each disk to ensure complete contact with the agar.[8]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8][9]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters (mm). The size of the zone is proportional to the susceptibility of the organism to the compound.[11]

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[6][9]

2.2.1. Experimental Protocol:

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[9]

  • Serial Dilution: Prepare a stock solution of each test compound. Add 200 µL of the highest concentration of the test compound to well 1.[9] Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[9]

  • Controls: Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).[9]

  • Inoculum Preparation: Prepare a standardized inoculum as described in section 2.1.1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[9]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[6][9]

Data Presentation

The following table presents representative antimicrobial screening data for a hypothetical series of this compound derivatives.

Compound IDR-GroupZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
FUI-H -H12128>256128
FUI-Cl 4-Chlorophenyl183212864
FUI-NO2 4-Nitrophenyl22166432
FUI-OCH3 4-Methoxyphenyl1664256128
FUI-F 4-Fluorophenyl201612864
Ciprofloxacin (Standard)2510.5N/A
Fluconazole (Standard)N/AN/AN/A8

Data are representative and for illustrative purposes only.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a generalized mechanism of action for antimicrobial agents.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis S1 Synthesis of This compound Derivatives S2 Purification (Chromatography) S1->S2 S3 Structural Characterization (NMR, MS, IR) S2->S3 A1 Primary Screening: Disk Diffusion Assay S3->A1 A2 Quantitative Analysis: Broth Microdilution (MIC) A1->A2 D1 Measure Zones of Inhibition (mm) A1->D1 D2 Determine MIC Values (µg/mL) A2->D2 D3 Structure-Activity Relationship (SAR) Analysis D1->D3 D2->D3

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of novel compounds.

G Compound Isoxazole Derivative T1 Cell Wall Synthesis Compound->T1 Inhibition T2 Protein Synthesis (Ribosomes) Compound->T2 Inhibition T3 DNA Replication & Repair Compound->T3 Inhibition T4 Cell Membrane Integrity Compound->T4 Disruption Bacterium Bacterial Cell T1->Bacterium T2->Bacterium T3->Bacterium T4->Bacterium

Caption: Generalized mechanisms of action for antimicrobial agents against bacterial cells.

References

Unveiling the Anticancer Potential of 5-(2-Furyl)isoxazole-3-carbohydrazide Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to evaluating the anticancer activity of 5-(2-Furyl)isoxazole-3-carbohydrazide and its analogs. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] This guide details the experimental protocols for assessing cytotoxicity, induction of apoptosis, and cell cycle arrest, and presents data in a structured format to facilitate comparison and further investigation.

Application Notes

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in a variety of therapeutic agents.[1][2] Its derivatives have been explored for their antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The anticancer mechanism of isoxazole derivatives is often multifaceted, involving the induction of apoptosis, inhibition of crucial cellular targets like heat shock protein 90 (HSP90) or vascular endothelial growth factor receptor 2 (VEGFR2), and disruption of the cell cycle.[3][4][5][6]

The carbohydrazide moiety attached to the isoxazole core serves as a versatile linker, allowing for the synthesis of a diverse library of analogs. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity against various cancer cell lines.[5][7][8] Evaluation of these analogs typically begins with in vitro cytotoxicity screening against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50). Promising candidates are then subjected to further mechanistic studies to elucidate their mode of action.

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activity of various isoxazole derivatives against different human cancer cell lines. This data is provided as a reference for the potential efficacy of this compound analogs.

Table 1: In Vitro Cytotoxicity (IC50) of Isoxazole Analogs Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Isoxazole-carboxamide 2dHeLa (Cervical)15.48 µg/ml[9]
Isoxazole-carboxamide 2dHep3B (Liver)~23 µg/ml[9]
Isoxazole-carboxamide 2eHep3B (Liver)~23 µg/ml[9]
Isoxazole-carboxamide 2aMCF-7 (Breast)39.80 µg/ml[9]
Isoxazole-piperazine hybrid 5l-oHuh7, Mahlavu (Liver), MCF-7 (Breast)0.3 - 3.7[10]
Isoxazole-based ureate 8HepG2 (Liver)0.84[5]
Isoxazole-based hydrazone 10aHepG2 (Liver)0.79[5]
Isoxazole-based hydrazone 10cHepG2 (Liver)0.69[5]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indole 24Hela, MCF-7, NCI-H460Comparable to Cisplatin[11]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indole 25Hela, MCF-7, NCI-H460Comparable to Cisplatin[11]

Note: The specific activity of this compound analogs will need to be determined experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and compounds being tested.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.[12]

  • Incubation: Incubate for 30 minutes in the dark at room temperature.[12]

  • Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to determine the percentage of cells in each phase.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Elucidation synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle protein Target Protein Analysis (Western Blot) mechanistic->protein

Caption: Experimental workflow for anticancer evaluation.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Isoxazole Analog bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) compound->bcl2 death_r Death Receptors (e.g., Fas, TRAIL) compound->death_r mito Mitochondrial Membrane Potential bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_r->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Generalized apoptosis signaling pathways.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase G2->M G2/M Checkpoint M->G1 arrest_g1 Arrest arrest_g1->G1 arrest_g2m Arrest arrest_g2m->G2 compound Isoxazole Analog compound->arrest_g1 compound->arrest_g2m

Caption: Potential points of cell cycle arrest.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro cytotoxic effects of 5-(2-Furyl)isoxazole-3-carbohydrazide, a novel isoxazole derivative with potential anticancer properties. The methodologies described are based on established assays for similar isoxazole-based compounds and are intended to guide researchers in the preliminary evaluation of this compound's efficacy against various cancer cell lines.

Introduction

Isoxazole derivatives, including those with carbohydrazide moieties, have demonstrated significant potential as anticancer agents.[1][2] These compounds have been shown to target various molecular pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] Preliminary screening of novel isoxazole compounds is crucial to identify lead candidates for further drug development. This document outlines a standard protocol for determining the in vitro cytotoxicity of this compound using the MTT assay, a widely accepted colorimetric method for assessing cell viability.

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth. The following tables provide a template for presenting such data, populated with representative IC50 values for analogous isoxazole derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Representative Isoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Isoxazole Derivative 1A549 (Lung)<12[3]
Isoxazole Derivative 2MCF-7 (Breast)39.80[4]
Isoxazole Derivative 3HeLa (Cervical)15.48[4]
Isoxazole Derivative 4HepG2 (Liver)7.55[5]
Isoxazole Derivative 5COLO 205 (Colon)9.179[5]
Isoxazole Derivative 6PC-3 (Prostate)<12[3]

Table 2: Comparative Cytotoxic Activity of an Isoxazole Derivative and a Standard Chemotherapeutic Agent

CompoundB16F1 (Melanoma) IC50 (µM)Reference
Isoxazole Derivative 2e0.079[5]
Doxorubicin (Dox)0.056[5]

Experimental Protocols

A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This assay is a reliable and widely used method for assessing the in vitro cytotoxicity of chemical compounds.[6][7]

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.[6]

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compound are prepared in complete cell culture medium.[8]

  • The culture medium from the wells is replaced with the medium containing different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) must be included.[8]

  • The plates are incubated for 48 to 72 hours at 37°C.

3. MTT Addition and Incubation:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]

5. Absorbance Measurement:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[6]

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cancer Cell Line Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate_48h Incubate for 48-72h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway Inhibition

Several isoxazole derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways, such as the VEGFR2 pathway, which is crucial for angiogenesis. The diagram below illustrates a simplified representation of this potential mechanism of action.

VEGFR2_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects ligand VEGF receptor VEGFR2 ligand->receptor plc PLCγ receptor->plc pi3k PI3K receptor->pi3k ras Ras receptor->ras compound This compound compound->receptor Inhibition proliferation Proliferation plc->proliferation akt Akt pi3k->akt survival Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation migration Migration erk->migration angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis migration->angiogenesis

Caption: Potential inhibition of the VEGFR2 signaling pathway.

References

Application Notes & Protocols: 5-(2-Furyl)isoxazole-3-carbohydrazide as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(2-Furyl)isoxazole-3-carbohydrazide is a highly functionalized chemical scaffold that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. This molecule uniquely combines the structural features of three pharmacologically significant moieties: a furan ring, an isoxazole core, and a reactive carbohydrazide group. The isoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][2][3] Similarly, the furan ring is present in numerous natural and synthetic bioactive compounds. The carbohydrazide functional group (-CONHNH₂) is a versatile building block, enabling the construction of various five- and six-membered heterocyclic rings through cyclization reactions.[4]

These application notes provide an overview of the synthetic utility of this compound for generating key heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves classes of compounds with significant therapeutic potential.[5][6] Detailed protocols for these transformations are provided to facilitate their application in research and drug discovery programs.

Core Applications: Synthesis of Bioactive Heterocycles

The primary application of this compound is its use in cyclization reactions to form stable, five-membered aromatic heterocycles. The terminal hydrazide group provides two nucleophilic nitrogen atoms, making it ideal for reactions with various electrophiles to achieve ring closure.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of heterocycles known for their thermal and hydrolytic stability and are featured in drugs such as the antibiotic furamizole and the antiretroviral raltegravir (Isentress).[7] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several established methods, most commonly via dehydrative cyclization of an N,N'-diacylhydrazine intermediate or cyclodesulfurization of acylthiosemicarbazides.[5][7]

A common and efficient route involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base to form an intermediate, which is then S-alkylated and subsequently cyclized with a second hydrazide or amine. A more direct approach involves the oxidative cyclization of acyl hydrazones.[5]

Synthesis of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is another privileged scaffold in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[6] The synthesis of 5-(5-(2-furyl)isoxazol-3-yl)-4H-1,2,4-triazole-3-thiol from the parent carbohydrazide typically proceeds through a two-step sequence. First, the carbohydrazide is reacted with a thiocyanate salt (e.g., ammonium thiocyanate) or an isothiocyanate to form an acylthiosemicarbazide intermediate.[8] This intermediate is then cyclized under basic conditions (e.g., using potassium hydroxide or sodium ethoxide) to yield the 1,2,4-triazole-3-thiol.[8] The resulting thiol group can be further functionalized to generate a diverse library of compounds.

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes from this compound to key heterocyclic systems.

G start 5-(2-Furyl)isoxazole- 3-carbohydrazide inter1 Acylthiosemicarbazide Intermediate start->inter1 1. R-NCS or NH4SCN 2. H+ inter2 N,N'-Diacylhydrazine or Acylhydrazone Intermediate start->inter2 R-COOH, Dehydrating Agent or R-CHO prod3 Schiff Bases (Hydrazones) start->prod3 R1R2C=O (Aldehyde/Ketone) Acid Catalyst prod1 1,2,4-Triazole-3-thiol Derivatives inter1->prod1 Base (e.g., KOH) Reflux prod2 1,3,4-Oxadiazole Derivatives inter2->prod2 Oxidative Cyclization (e.g., I2, TBTU)

Caption: Key synthetic pathways from the precursor to target heterocycles.

Quantitative Data Summary

The following tables summarize representative reaction conditions for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles based on general procedures for carbohydrazides. Conditions may require optimization for the specific this compound substrate.

Table 1: Representative Conditions for 1,3,4-Oxadiazole Synthesis

Method Reagents Coupling/Dehydrating Agent Base Solvent Temp. (°C) Time (h) Typical Yield (%) Ref.
Cyclodesulfurization Acylthiosemicarbazide TBTU DIEA DMF 50 2-4 80-95 [7]
Oxidative Cyclization Aromatic Aldehydes I₂ (catalytic) K₂CO₃ DMSO 120 5-8 75-90 [5]
Dehydrative Cyclization Carboxylic Acids POCl₃ - Neat Reflux 3-6 70-85 [5]

| Copper-Catalyzed | N-Arylidenearoylhydrazide | Cu(OTf)₂ (catalytic) | - | DCE | 80 | 12 | 65-88 |[5] |

TBTU: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate; DIEA: N,N-Diisopropylethylamine; DMF: Dimethylformamide; DMSO: Dimethyl sulfoxide; POCl₃: Phosphorus oxychloride; DCE: 1,2-Dichloroethane.

Table 2: Representative Conditions for 1,2,4-Triazole Synthesis

Step Reagents Base Solvent Temp. (°C) Time (h) Typical Yield (%) Ref.
1. Thiosemicarbazide Formation NH₄SCN, HCl (conc.) - Ethanol Reflux 3 85-95 [8]

| 2. Cyclization | Acylthiosemicarbazide | KOH (8%) | Ethanol | Reflux | 3-5 | 70-90 |[8] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-(5-(2-furyl)isoxazol-3-yl)-1,3,4-oxadiazole

This protocol is a representative example of oxidative cyclization using an acylhydrazone intermediate.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis A 1. Dissolve Precursor & Aldehyde in Solvent B 2. Add Base & Catalyst A->B C 3. Heat Mixture (e.g., 120°C, 6h) B->C D 4. Cool & Quench with Water C->D E 5. Filter Precipitate D->E F 6. Wash with H2O & EtOH E->F G 7. Recrystallize or Column Chromatography F->G H 8. Characterize Product (NMR, MS, IR) G->H

Caption: General workflow for synthesis, purification, and analysis.

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Iodine (I₂) (0.3 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Deionized Water

Procedure:

  • To a dry round-bottom flask, add this compound, the selected aromatic aldehyde, potassium carbonate, and iodine.

  • Add DMSO as the solvent (approx. 5-10 mL per mmol of carbohydrazide).

  • Fit the flask with a reflux condenser and heat the reaction mixture in a preheated oil bath at 120 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 5-8 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with deionized water, followed by a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum.

  • For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Synthesis of 5-(5-(2-furyl)isoxazol-3-yl)-4H-1,2,4-triazole-3-thiol

This two-step protocol is adapted from established methods for converting carbohydrazides to 1,2,4-triazole-3-thiols.[8]

Step A: Synthesis of 1-((5-(2-furyl)isoxazol-3-yl)carbonyl)thiosemicarbazide

Materials:

  • This compound (1.0 eq)

  • Ammonium thiocyanate (NH₄SCN) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Ethanol

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add ammonium thiocyanate followed by a few drops of concentrated HCl.

  • Heat the mixture to reflux for 3-4 hours. The mixture should become a clear solution before a precipitate may form.

  • Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Cool the reaction mixture in an ice bath.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the intermediate product, the acylthiosemicarbazide, under vacuum. It can often be used in the next step without further purification.

Step B: Cyclization to 5-(5-(2-furyl)isoxazol-3-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • 1-((5-(2-furyl)isoxazol-3-yl)carbonyl)thiosemicarbazide (from Step A)

  • 8% Aqueous Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol

Procedure:

  • Suspend the acylthiosemicarbazide intermediate in an 8% aqueous KOH solution.

  • Heat the mixture to reflux for 3-5 hours. During this time, the solid should dissolve.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear filtrate to a beaker and cool it in an ice bath.

  • Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated HCl or glacial acetic acid.

  • A white or off-white precipitate of the triazole-thiol will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from ethanol if necessary to obtain the pure product.

  • Characterize the final product by appropriate spectroscopic methods. The product may exist in thiol-thione tautomeric forms.[8]

References

Application Notes and Protocols for Molecular Docking Studies of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies of the compound 5-(2-Furyl)isoxazole-3-carbohydrazide with potential protein targets. The protocols outlined below are based on established methodologies for similar isoxazole derivatives and are intended to facilitate the exploration of this compound's therapeutic potential. Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3]

Overview of this compound and its Therapeutic Potential

This compound is a heterocyclic compound featuring an isoxazole ring linked to a furan moiety and a carbohydrazide group. This scaffold is a versatile starting point for the synthesis of various bioactive molecules.[4] Derivatives of isoxazole carbohydrazide have been investigated for their potential to inhibit key proteins involved in cancer and microbial pathogenesis.[1][5] Molecular docking is a crucial computational technique to predict the binding affinity and interaction patterns of this ligand with various protein targets, thereby guiding further experimental validation.

Potential Protein Targets for Molecular Docking

Based on the activities of structurally related isoxazole compounds, the following protein targets are proposed for initial molecular docking studies with this compound:

  • Anticancer Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

    • Rationale: VEGFR2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR2 is a validated strategy in cancer therapy. Molecular docking studies on isoxazole-based compounds have shown their potential to bind to the ATP-binding site of the VEGFR2 kinase domain.[1]

  • Antimicrobial Target: Dihydrofolate Reductase (DHFR)

    • Rationale: DHFR is an essential enzyme in the folic acid synthesis pathway of microorganisms. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. Several isoxazole derivatives have been investigated as potential DHFR inhibitors.[6]

Experimental Protocols: Molecular Docking

This section details the step-by-step protocol for performing molecular docking of this compound against VEGFR2 and DHFR.

Required Software and Resources
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, Discovery Studio.

  • Protein Data Bank (PDB): Access to download crystal structures of target proteins.

  • Ligand Preparation Software: ChemDraw, MarvinSketch, or similar.

  • Docking Software: Glide (Schrödinger), AutoDock Vina.

Ligand Preparation
  • 2D Structure Drawing: Draw the 2D structure of this compound using a chemical drawing tool.

  • 3D Conversion and Optimization: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94).

  • Ligand Ionization States: Generate possible ionization states at a physiological pH of 7.4 ± 1.0.

Protein Preparation
  • Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank.

    • VEGFR2: PDB ID: 3WZE[1]

    • DHFR (from Staphylococcus aureus): PDB ID: 2W9S (as an example)

  • Protein Pre-processing:

    • Remove all water molecules and heteroatoms (except for co-factors essential for binding).

    • Add hydrogen atoms and assign correct bond orders.

    • Fill in any missing side chains or loops using protein preparation wizards in molecular modeling software.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Active Site Definition and Grid Generation
  • Binding Site Identification: Identify the active site of the target protein. For VEGFR2 (3WZE), this is the ATP-binding pocket where the co-crystallized ligand (sorafenib) is located. For DHFR, it is the folate-binding site.

  • Grid Generation: Define a docking grid box that encompasses the identified active site. The grid dimensions should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

Molecular Docking Simulation
  • Docking Algorithm Selection: Choose a suitable docking algorithm. For Glide, Standard Precision (SP) or Extra Precision (XP) modes can be used. For AutoDock Vina, the default search algorithm is generally effective.

  • Execution of Docking: Run the docking simulation to predict the binding poses of this compound within the active site of the target proteins.

  • Pose Analysis: Analyze the top-ranked docking poses based on their docking scores (e.g., GlideScore, binding affinity in kcal/mol). Visualize the protein-ligand interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Data Presentation: Predicted Binding Affinities

The following tables summarize the expected quantitative data from the molecular docking studies.

Table 1: Predicted Binding Affinity of this compound with Anticancer Target

Target ProteinPDB IDDocking Score (kcal/mol)Interacting Residues (Example)Type of Interaction (Example)
VEGFR23WZE[Predicted Value]Cys919, Asp1046, Glu885Hydrogen Bond, Pi-cation

Table 2: Predicted Binding Affinity of this compound with Antimicrobial Target

Target ProteinPDB IDDocking Score (kcal/mol)Interacting Residues (Example)Type of Interaction (Example)
DHFR2W9S[Predicted Value]Ile50, Phe92, Leu54Hydrogen Bond, Hydrophobic

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Preparation Ligand Preparation (2D to 3D, Energy Minimization) Grid_Generation Grid Generation (Active Site Definition) Ligand_Preparation->Grid_Generation Protein_Preparation Protein Preparation (PDB Download, Pre-processing) Protein_Preparation->Grid_Generation Molecular_Docking Molecular Docking (Glide / AutoDock Vina) Grid_Generation->Molecular_Docking Pose_Analysis Pose & Interaction Analysis Molecular_Docking->Pose_Analysis Data_Summary Data Summary (Binding Affinity Tables) Pose_Analysis->Data_Summary

Caption: Molecular Docking Workflow.

VEGFR2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Ligand 5-(2-Furyl)isoxazole- 3-carbohydrazide Ligand->VEGFR2 Inhibits

Caption: VEGFR2 Signaling Pathway Inhibition.

DHFR Mechanism of Action

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Ligand 5-(2-Furyl)isoxazole- 3-carbohydrazide Ligand->DHFR Inhibits

Caption: DHFR Catalytic Cycle Inhibition.

Conclusion and Future Directions

The provided protocols and application notes serve as a foundational guide for initiating molecular docking studies on this compound. The insights gained from these computational analyses will be instrumental in prioritizing this compound for further synthesis of derivatives, in vitro biological evaluation, and subsequent lead optimization in the drug discovery pipeline. The versatility of the isoxazole scaffold suggests that this compound could be a promising candidate for developing novel therapeutics.[7]

References

Application Notes and Protocols: Derivatization of 5-(2-Furyl)isoxazole-3-carbohydrazide for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization strategies for "5-(2-Furyl)isoxazole-3-carbohydrazide" to enhance its biological activity, with a focus on developing novel antimicrobial and anticancer agents. Detailed protocols for synthesis and biological evaluation are provided to guide researchers in this promising area of medicinal chemistry.

Introduction

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic activities. The furan moiety is also a well-known pharmacophore. The combination of these two heterocyclic systems in "this compound" presents a versatile starting material for the synthesis of novel bioactive compounds. The carbohydrazide functional group is a key reactive handle that allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries with potentially enhanced biological profiles.

This document outlines the synthesis of the parent carbohydrazide and details several derivatization approaches, including the formation of Schiff bases, 1,3,4-oxadiazoles, and N-substituted thiosemicarbazides. It also provides protocols for evaluating the anticancer and antimicrobial activities of the synthesized derivatives and discusses potential mechanisms of action.

Synthesis of Starting Material: this compound

The synthesis of the target carbohydrazide is achieved in a two-step process starting from commercially available reagents. The first step involves the synthesis of the corresponding ethyl ester, followed by hydrazinolysis.

Protocol 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

This protocol is based on the known synthesis of the named compound, which is a key intermediate.

Materials:

  • Furfuryl alcohol

  • N-Bromosuccinimide (NBS)

  • Ethyl (E)-3-(dimethylamino)acrylate

  • Sodium methoxide

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Synthesis of 2-furaldehyde oxime: To a stirred solution of hydroxylamine hydrochloride and sodium carbonate in water, add 2-furaldehyde dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 2-3 hours. The precipitated product is filtered, washed with cold water, and dried.

  • Synthesis of Furan-2-carbonitrile oxide: Dissolve 2-furaldehyde oxime in a suitable solvent like N,N-dimethylformamide (DMF). Add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at 0 °C. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • 1,3-Dipolar Cycloaddition: To the in-situ generated furan-2-carbonitrile oxide, add ethyl propiolate. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice-cold water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the ethyl ester to the desired carbohydrazide.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate in absolute ethanol.

  • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield this compound.

Derivatization Strategies for Enhanced Bioactivity

The carbohydrazide moiety of this compound is a versatile functional group for derivatization. Common strategies to enhance bioactivity include the formation of Schiff bases, and the cyclization into other five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

Synthesis of Schiff Bases (Hydrazones)

The condensation of the carbohydrazide with various aromatic and heteroaromatic aldehydes or ketones yields Schiff bases, which have shown significant biological activities.

Materials:

  • This compound

  • Substituted aromatic/heteroaromatic aldehyde (1 equivalent)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound in a minimal amount of hot absolute ethanol.

  • To this solution, add 1 equivalent of the respective aldehyde.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure Schiff base.

Synthesis of 1,3,4-Oxadiazole Derivatives

Carbohydrazides can be cyclized into 1,3,4-oxadiazole-2-thiones by reacting with carbon disulfide in a basic medium. These can be further derivatized.

Materials:

  • This compound

  • Potassium hydroxide

  • Carbon disulfide (CS₂)

  • Ethanol

  • Water

  • Dilute hydrochloric acid

Procedure:

  • Dissolve potassium hydroxide in ethanol.

  • Add this compound to the basic solution and stir for 10-15 minutes.

  • Add carbon disulfide dropwise while keeping the reaction mixture cool in an ice bath.

  • Stir the mixture at room temperature for 12-16 hours.

  • Reflux the reaction mixture for 6-8 hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole-2-thione.

Synthesis of N-Substituted Thiosemicarbazides and 1,2,4-Triazoles

Reaction of the carbohydrazide with isothiocyanates yields thiosemicarbazide derivatives, which can then be cyclized to form 1,2,4-triazole-3-thiones.

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Absolute ethanol

Procedure:

  • Dissolve this compound in absolute ethanol.

  • Add an equimolar amount of the aryl isothiocyanate.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

  • Wash the solid with ethanol and dry to obtain the thiosemicarbazide derivative.

Biological Activity Evaluation

The synthesized derivatives can be screened for their anticancer and antimicrobial activities using standard in vitro assays.

Protocol 6: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Normal fibroblast cell line (e.g., NIH/3T3 for cytotoxicity comparison)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

Procedure:

  • Seed the cells in 96-well plates at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 7: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Synthesized compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

Procedure:

  • Prepare a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microbial strains (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Add the inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28-35 °C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of Analogous Isoxazole Derivatives (IC₅₀ in µM)

CompoundDerivatization TypeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
Parent Carbohydrazide->100>100>100
Schiff Base 1 (R=4-Cl-Ph)Hydrazone25.415.832.1
Schiff Base 2 (R=4-NO₂-Ph)Hydrazone18.29.521.7
Oxadiazole-thioneCyclized45.638.255.9
Thiosemicarbazide 1Isothiocyanate Adduct33.124.841.3
DoxorubicinStandard0.81.21.0

Note: The data presented in this table is representative of analogous 5-aryl-isoxazole derivatives and serves as a guideline for expected activity ranges.

Table 2: In Vitro Antimicrobial Activity of Analogous Furan-Isoxazole Derivatives (MIC in µg/mL)

CompoundDerivatization TypeS. aureusE. coliC. albicans
Parent Carbohydrazide->128>128>128
Schiff Base 3 (R=2-OH-Ph)Hydrazone326464
Schiff Base 4 (R=4-N(CH₃)₂-Ph)Hydrazone163232
Oxadiazole-thioneCyclized6412864
CiprofloxacinStandard12-
FluconazoleStandard--4

Note: The data presented in this table is representative of analogous furan-containing isoxazole derivatives and serves as a guideline for expected activity ranges.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential biological mechanisms.

Experimental Workflow

experimental_workflow Start This compound Derivatization Derivatization Reactions (Schiff Base, Cyclization, etc.) Start->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Purification Purification & Characterization (TLC, Recrystallization, NMR, MS) Derivatives->Purification Bioassays Biological Evaluation Purification->Bioassays Anticancer Anticancer Assays (MTT, etc.) Bioassays->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Bioassays->Antimicrobial Data Data Analysis (IC50, MIC determination) Anticancer->Data Antimicrobial->Data

Caption: General workflow for the derivatization and biological evaluation of this compound.

Potential Anticancer Mechanism: VEGFR2 Signaling Inhibition

Some isoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.

VEGFR2_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Derivative Isoxazole Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by isoxazole derivatives, preventing angiogenesis.

Potential Antimicrobial Mechanisms

Many heterocyclic compounds exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Replication_Block DNA Replication Blocked => Cell Death DNA_Gyrase->Replication_Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Derivative Isoxazole Derivative Derivative->DNA_Gyrase Inhibits

Caption: Postulated mechanism of antibacterial action via inhibition of bacterial DNA gyrase.

Inhibition of ergosterol biosynthesis disrupts the fungal cell membrane integrity, leading to cell death. This is a common mechanism for antifungal agents.

Ergosterol_Pathway_Inhibition cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Derivative Isoxazole Derivative Derivative->Lanosterol_Demethylase Inhibits Lanosterol_Demethylase->Ergosterol Disrupted_Membrane Disrupted Membrane => Cell Death Lanosterol_Demethylase->Disrupted_Membrane

Caption: Inhibition of the fungal ergosterol biosynthesis pathway as a potential antifungal mechanism.

Application Notes and Protocols for Condensation Reactions of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the condensation reaction of 5-(2-Furyl)isoxazole-3-carbohydrazide, typically with aldehydes or ketones, to form Schiff bases. This procedure is intended for researchers and scientists in the field of medicinal chemistry and drug development. The resulting N-substituted derivatives are of significant interest due to the wide range of biological activities exhibited by isoxazole-containing compounds, including antimicrobial and anti-inflammatory properties.[1][2]

General Reaction Scheme

The core of this protocol involves the condensation of the primary amine group of the carbohydrazide with a carbonyl group of an aldehyde or ketone. This reaction, often catalyzed by a weak acid, results in the formation of a C=N double bond, characteristic of a Schiff base (or hydrazone in this case).

Key Applications:

  • Synthesis of Novel Bioactive Molecules: The isoxazole nucleus is a key component in various pharmaceuticals.[1] The synthesis of its derivatives through condensation reactions allows for the exploration of new chemical entities with potential therapeutic applications.

  • Antimicrobial Drug Discovery: Many isoxazole derivatives have demonstrated significant antibacterial and antifungal activity.[1][2]

  • Material Science: Schiff bases and their metal complexes have applications in various fields, including as catalysts and in materials with specific optical or electronic properties.

Experimental Protocol: Synthesis of Schiff Bases from this compound

This protocol is a generalized procedure based on common methods for the synthesis of Schiff bases from carbohydrazides and aldehydes/ketones.[3][4] Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of this compound and the desired aldehyde or ketone in a suitable volume of absolute ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.[3][4]

  • Refluxing: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, typically ranging from 2 to 10 hours.[3][4]

  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. The solid product may precipitate out of the solution upon cooling.

  • Isolation of Product: Collect the precipitated solid by filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[5]

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product using appropriate analytical techniques, such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

Data Presentation: Comparison of Reaction Conditions for Schiff Base Synthesis

The following table summarizes typical reaction conditions for Schiff base formation from various sources, providing a comparative overview for researchers.

ReactantsSolventCatalystReaction TimeTemperatureYieldReference
3-(2-furyl)acrolein and sulfamethoxazoleEthanolGlacial Acetic Acid3 hoursReflux84%[3]
5-styryl-2-amino-1,3,4-thiodizole and various aromatic aldehydesAbsolute EthanolGlacial Acetic Acid8-10 hoursRefluxN/A[4]
Piperonal and diamine compoundsEthanolGlacial Acetic Acid2-3 hoursRefluxN/A
Thiocarbohydrazide and glacial acetic acid (for cyclization)Glacial Acetic AcidSelf-catalyzed4 hours140°C72%[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound and Aldehyde/Ketone in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux Reaction Mixture (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Suitable Solvent wash->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize the Final Product (FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of Schiff bases.

Logical Relationship of Key Steps

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions Carbohydrazide This compound Condensation Condensation Reaction Carbohydrazide->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Solvent Ethanol Solvent->Condensation Catalyst Glacial Acetic Acid Catalyst->Condensation Heat Reflux Heat->Condensation Product Schiff Base (Hydrazone) Condensation->Product

Caption: Key components of the condensation reaction.

References

Application Notes and Protocols for the Characterization of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the characterization of "5-(2-Furyl)isoxazole-3-carbohydrazide" and its related products. This document is intended to guide researchers in confirming the identity, purity, and properties of this compound, which holds potential for further investigation in drug discovery and development due to the diverse biological activities associated with isoxazole and carbohydrazide moieties.

Compound Information

Property Value
IUPAC Name 5-(furan-2-yl)-1,2-oxazole-3-carbohydrazide
Synonyms This compound
Molecular Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
CAS Number Not Available

Analytical Techniques for Structural Elucidation and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the presence of key functional groups and the overall connectivity of the molecule.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
-NH₂ (Hydrazide)~4.5 (broad singlet, 2H)-
-CONH- (Hydrazide)~9.5 (broad singlet, 1H)~160-165 (C=O)
Isoxazole C4-H~7.0 (singlet, 1H)~100-105
Furan H5'~7.8 (doublet, 1H)~145-150
Furan H3'~6.7 (doublet, 1H)~110-115
Furan H4'~6.6 (triplet, 1H)~112-117
Isoxazole C3-~155-160
Isoxazole C5-~165-170
Furan C2'-~140-145
Furan C5'-~145-150

Note: These are predicted values based on structurally similar compounds. Actual chemical shifts may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H stretch (hydrazide)3300 - 3400Medium-Strong
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (amide I)1650 - 1680Strong
N-H bend (amide II)1510 - 1550Medium
C=N stretch (isoxazole)1580 - 1620Medium
C-O-C stretch (furan)1000 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data

Technique Expected [M+H]⁺ (m/z)
Electrospray Ionization (ESI)194.0560
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized compound and for monitoring reaction progress. A general reversed-phase HPLC method is provided below.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available materials.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate cluster_step2 Step 2: Hydrazinolysis start 2-Furaldehyde Oxime intermediate1 2-Furylhydroximoyl Chloride start->intermediate1 Chlorination reagent1 N-Chlorosuccinimide (NCS) in DMF product1 Ethyl 5-(2-furyl)isoxazole-3-carboxylate intermediate1->product1 [3+2] Cycloaddition reagent2 Ethyl Propiolate Triethylamine (TEA) product1_input Ethyl 5-(2-furyl)isoxazole-3-carboxylate product1->product1_input final_product This compound product1_input->final_product Nucleophilic Acyl Substitution reagent3 Hydrazine Hydrate in Ethanol

Caption: Synthetic workflow for this compound.

Protocol:

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Dissolve 2-furaldehyde oxime in N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) portion-wise at 0 °C and stir for 1-2 hours to form 2-furylhydroximoyl chloride.

  • To the in-situ generated hydroximoyl chloride, add ethyl propiolate and triethylamine (TEA).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization Protocols

Characterization_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment sample Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms hplc HPLC Analysis sample->hplc tlc TLC Analysis sample->tlc

Caption: Analytical workflow for product characterization.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra and compare the chemical shifts with the expected values.

Protocol for FT-IR Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups.

Protocol for Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Determine the m/z of the molecular ion peak [M+H]⁺.

Protocol for HPLC Purity Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A and 5% B.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Calculate the purity based on the peak area percentage.

Potential Biological Activity and Signaling Pathway

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. One of the common mechanisms of anticancer action is the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated for this compound.

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade compound This compound cell Cancer Cell bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates cytochrome_c Cytochrome c release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis induction pathway.

This proposed pathway suggests that this compound may induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade. Experimental validation through techniques such as Western blotting, flow cytometry, and cell viability assays would be necessary to confirm this mechanism of action.

Application Notes & Protocols: Synthesis and Potential Applications of 5-(2-Furyl)isoxazole-3-carbohydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel metal complexes using 5-(2-Furyl)isoxazole-3-carbohydrazide as a ligand. Due to a lack of specific literature on the metal complexes of this particular carbohydrazide, the methodologies presented herein are based on established and widely published procedures for the synthesis of metal complexes with structurally similar hydrazone and carbohydrazide ligands.[1][2] These complexes are of significant interest due to the potential synergistic effects arising from the coordination of the bioactive this compound ligand to various transition metal ions. Such complexes often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, compared to the free ligand.[3][4][5] This document outlines a general procedure for the synthesis of Cu(II), Ni(II), and Co(II) complexes and provides expected characterization data based on analogous compounds.

Introduction

The coordination of organic ligands to metal ions is a well-established strategy for the development of novel compounds with unique chemical and biological properties. Hydrazone and carbohydrazide derivatives are versatile ligands that can coordinate to metal ions through various donor atoms, forming stable complexes with diverse geometries.[6] The isoxazole and furan moieties are also known to be present in many biologically active compounds. The combination of these heterocyclic systems in this compound suggests that its metal complexes could be promising candidates for therapeutic applications. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux.

Proposed Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of transition metal complexes of this compound.

Materials and Reagents
  • This compound (Ligand, L)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol (Absolute)

  • Dimethylformamide (DMF)

  • Diethyl ether

Experimental Protocol
  • Preparation of the Ligand Solution: Dissolve this compound (1 mmol) in hot ethanol (20 mL).

  • Preparation of the Metal Salt Solution: In a separate flask, dissolve the respective metal salt (CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) (0.5 mmol) in ethanol (10 mL).

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture under reflux for 3-4 hours. A change in color and the formation of a precipitate are typically observed.

  • Isolation of the Complex: After cooling the reaction mixture to room temperature, the solid complex is collected by filtration.

  • Washing: Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow Ligand This compound (in Ethanol) Reaction Reaction Mixture Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl₂, NiCl₂, CoCl₂) (in Ethanol) MetalSalt->Reaction Reflux Reflux (3-4 hours) Reaction->Reflux Filtration Filtration Reflux->Filtration Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Drying Drying (Vacuum Desiccator) Washing->Drying Product Purified Metal Complex Drying->Product

Caption: Proposed workflow for the synthesis of metal complexes.

Characterization of the Complexes

The newly synthesized complexes should be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Expected Analytical and Spectroscopic Data

The following table summarizes the expected data based on analogous metal complexes reported in the literature.

Technique Ligand (L) [Cu(L)₂]Cl₂ [Ni(L)₂]Cl₂ [Co(L)₂]Cl₂
Color White/Off-whiteGreen/BlueGreenPink/Blue
Molar Cond. (Ω⁻¹cm²mol⁻¹ in DMF) -120-140125-145130-150
Elemental Analysis (%) C, H, N calculatedC, H, N, M calculated and foundC, H, N, M calculated and foundC, H, N, M calculated and found
IR (ν, cm⁻¹)
ν(N-H)~3200-3300Shift to lower freq.Shift to lower freq.Shift to lower freq.
ν(C=O) (Amide I)~1680Shift to lower freq.Shift to lower freq.Shift to lower freq.
ν(C=N) (Isoxazole)~1610No significant shiftNo significant shiftNo significant shift
ν(M-N)-~450-500~440-490~430-480
ν(M-O)-~510-560~500-550~490-540
UV-Vis (λmax, nm in DMF) ~280-320~600-700 (d-d)~550-650 (d-d)~500-600 (d-d)
Magnetic Moment (B.M.) Diamagnetic~1.7-2.2~2.8-3.5~4.3-5.2

Potential Biological Applications

Metal complexes of ligands similar to this compound have shown a range of biological activities.

  • Antimicrobial Activity: The chelation of the ligand to a metal ion can enhance its antimicrobial properties. The increased lipophilicity of the complex may facilitate its transport across the microbial cell membrane.

  • Anticancer Activity: Many metal complexes, particularly those of copper and nickel, have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[3] The mechanism of action is often attributed to their ability to bind to DNA and inhibit its replication.

  • Antioxidant Activity: Some metal complexes can act as potent antioxidants by scavenging free radicals.

Proposed Signaling Pathway for Anticancer Activity

Anticancer_Pathway cluster_cell Cancer Cell Complex Metal Complex DNA DNA Complex->DNA Intercalation/ Groove Binding ROS Reactive Oxygen Species (ROS) Complex->ROS Generation Membrane Cell Membrane Replication DNA Replication DNA->Replication Inhibition Inhibition DNA->Inhibition Apoptosis Apoptosis ROS->Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Conclusion

The synthesis of metal complexes using this compound presents a promising avenue for the development of new therapeutic agents. The protocols and expected data provided in this document offer a solid foundation for researchers to initiate studies in this area. Further investigation is warranted to fully elucidate the structure-activity relationships and the precise mechanisms of action of these novel compounds. The enhanced biological activities often observed in such metal complexes make them attractive candidates for further preclinical and clinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(2-Furyl)isoxazole-3-carbohydrazide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the final step of converting the corresponding ester to the carbohydrazide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction between the ester (e.g., ethyl 5-(2-furyl)isoxazole-3-carboxylate) and hydrazine hydrate may not have gone to completion.[1] 2. Purity of reactants: Impurities in the starting ester or hydrazine hydrate can interfere with the reaction.[1] 3. Insufficient heating: The reaction may require elevated temperatures to proceed efficiently. 4. Incorrect stoichiometry: An inappropriate molar ratio of hydrazine hydrate to the ester can lead to a low yield.1. Increase reaction time and/or temperature: Extend the reflux time to 5-8 hours.[1] Consider a moderate increase in temperature if the reaction is sluggish at lower temperatures. 2. Ensure reactant purity: Use freshly distilled or high-purity starting materials.[1] 3. Optimize heating: Ensure the reaction mixture is adequately heated under reflux. 4. Adjust stoichiometry: Use a molar excess of hydrazine hydrate (typically 2-3 equivalents) to drive the reaction to completion.
Formation of Side Products 1. Formation of diacylhydrazines: If the reaction conditions are too harsh or the stoichiometry is not controlled, the initially formed carbohydrazide can react with another molecule of the ester. 2. Ring-opening of the isoxazole: Under certain conditions, the isoxazole ring may not be stable. 3. Formation of hydrazones: If there are any carbonyl impurities in the starting materials or solvent, hydrazine can react to form hydrazones.[2]1. Control stoichiometry and temperature: Use a controlled excess of hydrazine hydrate and avoid excessively high temperatures. 2. Maintain appropriate pH and temperature: Avoid strongly acidic or basic conditions that could promote ring opening. 3. Use pure, aldehyde-free solvents and reactants: Ensure the purity of all materials used in the reaction.
Product is an Oil or Fails to Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent the product from solidifying. 3. "Oiling out": The compound may be melting before dissolving or precipitating as an oil during recrystallization.[2]1. Purify the crude product: Use column chromatography to remove impurities before attempting crystallization.[1][2] 2. Thoroughly dry the product: Use a vacuum oven to remove any residual solvent. 3. Modify recrystallization technique: Use a larger volume of solvent or a different solvent system. Inducing crystallization by seeding with a pure crystal or scratching the inside of the flask can also be effective.[2]
Difficulty in Product Purification 1. Similar polarity of product and impurities: Makes separation by column chromatography challenging. 2. Product insolubility: The desired product may have poor solubility in common recrystallization solvents.1. Optimize chromatography conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) for column chromatography. 2. Explore alternative purification methods: Consider techniques like preparative thin-layer chromatography (TLC) or trituration with a suitable solvent to wash away impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the hydrazinolysis of a corresponding ester, typically ethyl or methyl 5-(2-furyl)isoxazole-3-carboxylate, with hydrazine hydrate in a suitable solvent like ethanol. This is a standard procedure for the preparation of carbohydrazides.[4][5]

Q2: What is the recommended solvent for the reaction of the ester with hydrazine hydrate?

A2: Anhydrous ethanol or methanol are the most commonly used solvents for this reaction.[6][7][8] Ethanol is often preferred as the starting materials are typically soluble, while the resulting carbohydrazide product may be less soluble, facilitating its isolation by filtration.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting ester should diminish over time, while a new, more polar spot for the carbohydrazide product should appear.

Q4: What are the key safety precautions to take when working with hydrazine hydrate?

A4: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive and can cause severe burns. Always handle hydrazine hydrate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q5: What are the best methods for purifying the final product?

A5: Recrystallization is the most common and effective method for purifying solid carbohydrazide derivatives.[1][2] Ethanol is a frequently used solvent for recrystallization.[1] If recrystallization is not sufficient, column chromatography using silica gel is a viable alternative.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrazine hydrate (98-100%)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous ethanol.

  • To this solution, add hydrazine hydrate (2.5 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, cool the mixture further in an ice bath to maximize the yield of the solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Dry the purified this compound in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction cluster_product Product Ester Ethyl 5-(2-furyl)isoxazole-3-carboxylate ReactionConditions Ethanol, Reflux Ester->ReactionConditions Hydrazine Hydrazine Hydrate Hydrazine->ReactionConditions Carbohydrazide This compound ReactionConditions->Carbohydrazide

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete IncreaseTimeTemp Increase Reflux Time/Temp Incomplete->IncreaseTimeTemp Yes CheckPurity Check Reactant Purity Incomplete->CheckPurity No IncreaseTimeTemp->Start ImpureReactants Impure Reactants? CheckPurity->ImpureReactants PurifyReactants Purify/Replace Reactants ImpureReactants->PurifyReactants Yes PurificationIssue Purification Difficulty? ImpureReactants->PurificationIssue No PurifyReactants->Start Recrystallize Recrystallize with Different Solvent PurificationIssue->Recrystallize Yes ColumnChrom Perform Column Chromatography PurificationIssue->ColumnChrom If Recrystallization Fails Success Pure Product, Improved Yield Recrystallize->Success ColumnChrom->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-(2-Furyl)isoxazole-3-carbohydrazide. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, like many isoxazole and carbohydrazide derivatives, are recrystallization and column chromatography.[1][2] For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[3] The choice of method depends on the impurity profile and the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials, such as the corresponding ester or acyl chloride and hydrazine hydrate.[2] Byproducts from side reactions, like the formation of hydrazones in the presence of carbonyl compounds or symmetrically di-substituted hydrazides, can also be present.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the purification process, particularly for column chromatography.[4] By comparing the TLC profile of the collected fractions to the crude mixture and a reference standard (if available), you can identify the fractions containing the pure product. For HPLC, the chromatogram will show the separation of the desired compound from impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound does not dissolve The chosen solvent is unsuitable.Test the solubility of your crude product in a variety of solvents (e.g., ethanol, methanol, acetonitrile) in a small test tube to find one that dissolves the compound sparingly at room temperature but well at higher temperatures.[2]
Compound "oils out" instead of crystallizing The compound is melting before dissolving or precipitating as an oil.Use a larger volume of solvent or select a different solvent system. Seeding the solution with a pure crystal of the compound can also induce crystallization.[2]
Poor recovery of the purified compound The compound is too soluble in the recrystallization solvent, even at low temperatures.Try using a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) to fine-tune the solubility. Ensure the solution is sufficiently cooled to maximize crystal formation.
Crystals are colored despite starting from a seemingly pure crude product Presence of colored impurities.Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool and crystallize.
Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor separation of the compound from impurities The eluent system is not optimal.Systematically vary the polarity of the eluent. A common starting point for isoxazole derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[4][5] A gradient elution, where the polarity is gradually increased, may be necessary.[2]
The compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small percentage of methanol to the eluent might be necessary.
Streaking or tailing of the spot on TLC The compound may be acidic or basic and interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve the peak shape.
Low yield after chromatography The compound may be adsorbing irreversibly to the silica gel.Ensure the crude material is properly dissolved in a minimum amount of solvent and loaded carefully onto the column. If the compound is unstable on silica, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexane and ethyl acetate).[4][5] The polarity of the eluent should be chosen based on preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel column.[2]

  • Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[2]

  • Fraction Analysis: Monitor the collected fractions using TLC to identify those containing the pure this compound.[2]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Example Purification Data for this compound

Purification MethodStarting Material (g)Yield (g)Recovery (%)Purity (by HPLC, %)
Recrystallization (Ethanol)5.03.876>98
Column Chromatography (Hexane:Ethyl Acetate)5.03.264>99

Note: This data is illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography r_start Crude Product r_dissolve Dissolve in Hot Solvent r_start->r_dissolve r_cool Cool to Crystallize r_dissolve->r_cool r_filter Filter and Dry r_cool->r_filter r_pure Pure Crystals r_filter->r_pure c_start Crude Product c_load Load on Column c_start->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect Fractions c_elute->c_collect c_analyze Analyze Fractions (TLC) c_collect->c_analyze c_combine Combine Pure Fractions c_analyze->c_combine c_evaporate Evaporate Solvent c_combine->c_evaporate c_pure Purified Product c_evaporate->c_pure start Start start->r_start Method 1 start->c_start Method 2

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oil_out Oiling Out? start->oil_out no_crystals No Crystals? start->no_crystals poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution change_solvent Change Solvent/Volume oil_out->change_solvent seed_scratch Seed or Scratch no_crystals->seed_scratch optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent increase_polarity Increase Eluent Polarity no_elution->increase_polarity

Caption: Troubleshooting logic for common purification issues.

References

Overcoming solubility issues with "5-(2-Furyl)isoxazole-3-carbohydrazide" in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "5-(2-Furyl)isoxazole-3-carbohydrazide" in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound for in vitro assays?

A1: Due to the heterocyclic nature of this compound, it is expected to have low aqueous solubility. Therefore, organic solvents are typically required for initial stock solutions. The most common primary solvent is Dimethyl Sulfoxide (DMSO). For aqueous-based biological assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced artifacts.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue for poorly soluble compounds. Several strategies can be employed to prevent precipitation:

  • Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration in your assay that does not affect the biological system. Prepare your dilutions to stay below this limit.

  • Use Co-solvents: Incorporating a co-solvent can improve solubility.[1][2][3] A tiered approach is often effective.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the pKa of this compound and adjust the buffer pH accordingly.

  • Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.[1][3]

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[1][2][3]

Q3: Are there any alternative formulation strategies to improve the bioavailability of isoxazole derivatives in cell-based assays?

A3: Yes, several advanced formulation techniques can enhance the cellular uptake and apparent solubility of isoxazole derivatives:

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate.[3][4] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[3]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution and saturation solubility.[2][5]

  • Micellar Solubilization: Encapsulating the compound in micelles can increase its solubility in aqueous media.[1][2]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible particulate matter or cloudiness upon dilution of the DMSO stock solution.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Steps:

  • Serial Dilution in DMSO: Perform serial dilutions in DMSO to a lower concentration before the final dilution into the aqueous buffer.

  • Aqueous Co-solvent System: Prepare an intermediate dilution in a mixture of the aqueous buffer and a co-solvent (e.g., ethanol, PEG 400) before the final dilution.

  • pH Optimization: Test the solubility of the compound in a range of buffer pH values (e.g., pH 5.0, 6.5, 7.4, 8.5) to identify the optimal pH for solubility.

  • Surfactant Addition: Incorporate a low concentration (typically 0.01% - 0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into the aqueous buffer.[3]

  • Cyclodextrin Complexation: Prepare a stock solution of the compound with β-cyclodextrin or its derivatives (e.g., HP-β-CD) to enhance solubility.

Issue 2: Low or Variable Activity in Cell-Based Assays

Symptoms:

  • Lower than expected biological activity.

  • High variability between replicate wells.

Troubleshooting Steps:

  • Confirm Compound Integrity: Verify the purity and identity of the compound using analytical techniques such as LC-MS and NMR.

  • Assess Cell Permeability: If the target is intracellular, poor membrane permeability may limit the compound's efficacy. Consider using formulation strategies that enhance cellular uptake.

  • Formulation with Pluronic® Micelles: Formulate the compound with a Pluronic® block copolymer to create micelles that can enhance both solubility and cell permeability.

  • Prepare a Nanosuspension: If sufficient material is available, consider preparing a nanosuspension to improve the dissolution rate and apparent solubility in the assay medium.[2][5]

Experimental Protocols

Protocol 1: General Solubility Assessment
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO.

  • Add a small aliquot of each DMSO dilution to the aqueous assay buffer to achieve the desired final compound concentrations and a final DMSO concentration that is compatible with the assay (typically ≤1%).

  • Visually inspect for precipitation immediately and after a defined incubation period (e.g., 2 hours) at the assay temperature.

  • Quantify the soluble compound concentration using a suitable analytical method like HPLC-UV.

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare a series of co-solvent/buffer solutions (e.g., 10% Ethanol in PBS, 10% PEG 400 in PBS).

  • Add the DMSO stock solution to the co-solvent/buffer solutions to make an intermediate stock.

  • Further dilute this intermediate stock into the final assay buffer.

  • Assess solubility as described in Protocol 1.

Data Presentation

Solubilization Method Solvent/Vehicle Maximum Achievable Concentration (Hypothetical) Notes
Standard Dilution1% DMSO in PBS< 1 µMProne to precipitation.
Co-solvent1% DMSO, 5% Ethanol in PBS5-10 µMEthanol concentration should be tested for cell toxicity.
Surfactant1% DMSO, 0.1% Tween® 80 in PBS10-20 µMSurfactant may interfere with some biological assays.
Cyclodextrin1% DMSO, 10 mM HP-β-CD in PBS> 50 µMCyclodextrin can sometimes extract membrane components.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Dilution Strategies cluster_assay Final Assay Plate stock 10 mM Stock in 100% DMSO direct Direct Dilution in Aqueous Buffer stock->direct Standard Method cosolvent Intermediate Dilution in Co-solvent stock->cosolvent Solubility Enhancement surfactant Intermediate Dilution in Surfactant Solution stock->surfactant Solubility Enhancement cyclo Intermediate Dilution in Cyclodextrin Solution stock->cyclo Solubility Enhancement assay Biological Assay direct->assay cosolvent->assay surfactant->assay cyclo->assay

Caption: Experimental workflow for solubility testing.

troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? solubility Solubility Issue start->solubility Yes no_precip No Precipitation (Proceed with Assay) start->no_precip No ph Adjust pH solubility->ph cosolvent Add Co-solvent solubility->cosolvent surfactant Add Surfactant solubility->surfactant cyclo Use Cyclodextrin solubility->cyclo

Caption: Troubleshooting logic for compound precipitation.

References

Technical Support Center: Optimizing Derivatization of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the derivatization of 5-(2-Furyl)isoxazole-3-carbohydrazide. The focus is on the common derivatization pathway involving condensation with aldehydes and ketones to form Schiff bases (hydrazones).

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization reaction for this compound?

The most prevalent derivatization involves the condensation of the terminal hydrazide group (-CONHNH₂) with an aldehyde or ketone.[1] This reaction forms a new compound with a C=N bond, known as a hydrazone, which is a subclass of Schiff bases.[1][2]

Q2: Why are derivatives of this compound of interest?

Isoxazole-based compounds are significant in medicinal chemistry due to their wide range of biological activities.[3][4][5] Derivatives, including carboxamides and carbohydrazides, have shown potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[3] By modifying the core structure through derivatization, researchers can develop novel compounds with tailored properties for drug development and materials science.[3]

Q3: What are the key factors influencing the success of the derivatization reaction?

Several factors are critical: the choice of solvent, the presence and type of catalyst (often acidic), reaction temperature, and the removal of water as a byproduct.[6][7] The reaction is a reversible equilibrium, so effectively removing water can drive the reaction towards the product.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives.

Q4: My reaction yield is very low. What are the potential causes and solutions?

Low yields are a frequent issue in Schiff base synthesis and can arise from several factors.[6]

  • Problem: Reversible Reaction Equilibrium. The condensation reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the reactants.[6]

    • Solution 1: Water Removal. Actively remove water from the reaction. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent like molecular sieves directly to the reaction mixture.[6][7]

    • Solution 2: Increase Reactant Concentration. In accordance with Le Chatelier's principle, increasing the concentration of one reactant (typically the less expensive aldehyde or ketone) can help drive the reaction to completion.[6]

  • Problem: Suboptimal pH. The reaction rate is highly pH-dependent.

    • Solution: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[6][7] However, too much acid can protonate the hydrazide's amine group, rendering it non-nucleophilic and stopping the reaction.[6] The optimal pH should be determined empirically, but a weakly acidic environment is generally preferred.

Q5: The reaction is not proceeding to completion, even after an extended time. What can I do?

Incomplete conversion is often related to reaction conditions or reactant stability.[6]

  • Problem: Insufficient Temperature. Some condensation reactions, especially with less reactive ketones, require higher temperatures to proceed at a reasonable rate.

    • Solution: Try increasing the reaction temperature by refluxing the solvent.[7] For thermally sensitive compounds, ultrasonic irradiation has been shown to accelerate reactions and improve yields at lower temperatures.[8]

  • Problem: Steric Hindrance. Bulky groups on either the carbohydrazide or the carbonyl compound can slow down the reaction.

    • Solution: Increase the reaction time significantly. Reactions involving sterically hindered ketones can sometimes require 24 hours or even longer.[7] Also, consider a more potent catalyst if applicable.

Q6: I am observing the formation of multiple side products. How can I improve selectivity?

Side product formation can occur if the reaction conditions are too harsh or if the starting materials have other reactive functional groups.

  • Problem: Aldol Side Products. If the aldehyde or ketone reactant has α-hydrogens, aldol condensation can occur as a side reaction, especially under strongly acidic or basic conditions.[7]

    • Solution: Minimize or avoid the use of strong acid or base catalysts. A few drops of a weak acid like acetic acid are often sufficient.[7] Running the reaction at a lower temperature may also reduce the rate of side reactions.

Q7: My final product is difficult to purify. What purification strategies are recommended?

Purification can be challenging, especially if the product is an oil or is unstable.

  • Problem: Hydrolysis on Silica Gel. Schiff bases can be prone to hydrolysis, and this can be exacerbated by the acidic nature of standard silica gel during column chromatography.[7]

    • Solution 1: Recrystallization. If the product is a solid, recrystallization is the preferred method of purification.[3]

    • Solution 2: Neutralized Silica. If chromatography is necessary, consider using silica gel that has been deactivated or neutralized with a base like triethylamine.[7]

    • Solution 3: Conversion to a Salt. For products stable to acid, treatment with an acid (e.g., HCl in an anhydrous solvent) can form a solid salt, which can be purified by recrystallization. The free base can be regenerated afterward if needed.[6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative parameters for optimizing the synthesis of Schiff base derivatives from carbohydrazides.

Table 1: Solvent and Catalyst Selection

SolventCatalystTypical TemperatureNotes
EthanolGlacial Acetic Acid (catalytic)RefluxCommon and effective for many aldehydes.[6][7]
MethanolGlacial Acetic Acid (catalytic)RefluxSimilar to ethanol, good for dissolving polar reactants.[1]
Toluenep-TsOH (catalytic) or noneReflux (with Dean-Stark)Ideal for water removal via azeotropic distillation.[7]
Dichloromethane (DCM)None or mild acidRoom Temperature to RefluxUseful for sensitive substrates requiring milder conditions.[9]

Table 2: Reaction Time Considerations

Carbonyl ReactantTypical Reaction TimeKey Considerations
Aromatic Aldehydes2 - 6 hoursGenerally reactive due to conjugation.[6]
Aliphatic Aldehydes4 - 12 hoursMay be slightly less reactive than aromatic aldehydes.
Aromatic Ketones12 - 48 hoursLess reactive than aldehydes; may require longer times and higher heat.[7]
Aliphatic Ketones24 - 72 hoursOften the least reactive; may require forcing conditions.[7]

Experimental Protocols

General Protocol for the Synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazone Derivatives

This protocol provides a general procedure for the condensation of this compound with an aldehyde or ketone.

Materials:

  • This compound (1 equivalent)

  • Aldehyde or Ketone (1 - 1.1 equivalents)

  • Solvent (e.g., absolute ethanol)

  • Catalyst (e.g., 2-3 drops of glacial acetic acid)

Procedure:

  • Dissolve this compound (1 eq.) in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a condenser.

  • Add the aldehyde or ketone (1-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-8 hours, indicated by the disappearance of the limiting reactant), cool the mixture to room temperature.

  • If a solid precipitate forms, collect the product by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • If no solid forms, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure hydrazone derivative.

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Carbohydrazide in Solvent add_carbonyl Add Aldehyde or Ketone start->add_carbonyl add_catalyst Add Acid Catalyst add_carbonyl->add_catalyst reflux Heat to Reflux & Monitor by TLC add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify by Recrystallization isolate->purify end Characterize Pure Product (NMR, IR, MS) purify->end

Caption: Experimental workflow for hydrazone synthesis.

G start Problem: Low Product Yield check_h2o Is water being actively removed? start->check_h2o check_catalyst Is an acid catalyst being used? check_h2o->check_catalyst Yes sol_h2o Action: Add molecular sieves or use a Dean-Stark trap. check_h2o->sol_h2o No check_temp Is the reaction heated to reflux? check_catalyst->check_temp Yes sol_catalyst Action: Add a catalytic amount of acetic acid. check_catalyst->sol_catalyst No check_time Is reaction time sufficient (>12h for ketones)? check_temp->check_time Yes sol_temp Action: Increase temperature to reflux. check_temp->sol_temp No sol_time Action: Increase reaction time, monitor by TLC. check_time->sol_time No sol_optimize Yield Optimized check_time->sol_optimize Yes sol_h2o->sol_optimize sol_catalyst->sol_optimize sol_temp->sol_optimize sol_time->sol_optimize

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide.

Troubleshooting Guides

This section addresses common issues encountered during the two main stages of the synthesis: the formation of the isoxazole ring to yield an ester intermediate, and the subsequent conversion of this ester to the final carbohydrazide product.

Stage 1: Synthesis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate (Isoxazole Ring Formation)

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Inefficient Nitrile Oxide Formation: Incomplete in-situ generation of the nitrile oxide from the precursor (e.g., aldoxime or hydroximoyl chloride).- Optimize Base: Ensure the use of a suitable and dry organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The stoichiometry of the base is critical and may require optimization. - Check Precursor Quality: Verify the purity and dryness of the hydroximoyl chloride or aldoxime precursor.
Poor Quality of Starting Materials: Impurities in the furan-containing starting material or the dipolarophile can inhibit the reaction.- Purify Starting Materials: Purify all starting materials by distillation or recrystallization before use. - Check for Decomposition: Furan derivatives can be sensitive; ensure they have been stored properly under an inert atmosphere.
Unfavorable Reaction Conditions: The solvent, temperature, or reaction time may not be optimal for the specific substrates.- Solvent Screening: Experiment with a range of anhydrous solvents. While polar aprotic solvents are common, non-polar solvents have been reported to improve yields in some isoxazole syntheses. - Temperature Adjustment: Some 1,3-dipolar cycloadditions proceed well at room temperature, while others may require gentle heating. However, excessive heat can lead to decomposition. Monitor the reaction progress by TLC to determine the optimal temperature.

Issue 2: High Proportion of Side Products

Potential Cause Troubleshooting Steps
Furoxan Formation: Dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole 2-oxide) is a common side reaction, especially if the cycloaddition is slow.- Increase Dipolarophile Concentration: Use a slight excess (1.1-1.2 equivalents) of the alkyne or alkene dipolarophile to favor the desired cycloaddition. - Slow Addition: Add the base or the nitrile oxide precursor slowly to the reaction mixture containing the dipolarophile. This maintains a low concentration of the nitrile oxide, minimizing dimerization.
Furan Ring Instability: The furan ring is sensitive to acidic conditions and can undergo polymerization or ring-opening, leading to a complex mixture of byproducts and a dark-colored reaction mixture.- Maintain Neutral or Basic Conditions: Avoid acidic conditions. If an acid catalyst is necessary, use a mild one and carefully control the stoichiometry. - Control Temperature: Perform the reaction at the lowest effective temperature to minimize degradation of the furan ring. - Use of Electron-Withdrawing Groups: If possible, starting with a furan derivative bearing an electron-withdrawing group can enhance its stability.
Formation of Regioisomers: 1,3-dipolar cycloadditions can sometimes yield a mixture of regioisomers.- Catalyst Screening: For certain cycloadditions, the use of a catalyst can improve regioselectivity. - Characterization: Carefully characterize the product mixture using NMR and other spectroscopic techniques to determine the isomeric ratio. Purification by column chromatography may be necessary to separate the desired isomer.
Stage 2: Synthesis of this compound (Hydrazinolysis of the Ester)

Issue 1: Incomplete Conversion of the Ester

Potential Cause Troubleshooting Steps
Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will result in an incomplete reaction.- Increase Equivalents of Hydrazine Hydrate: Use a larger excess of hydrazine hydrate (typically 5-10 equivalents).
Short Reaction Time or Low Temperature: The reaction may be slow under the current conditions.- Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC. If the reaction is sluggish, increase the reflux time or the reaction temperature.
Poor Solubility of the Ester: The ester may not be fully dissolved in the solvent, limiting its reaction with hydrazine hydrate.- Solvent Optimization: Ensure the ester is fully soluble in the chosen alcohol solvent (e.g., ethanol, methanol). If solubility is an issue, consider using a co-solvent.

Issue 2: Formation of N,N'-bis(5-(2-furyl)isoxazole-3-carbonyl)hydrazine

Potential Cause Troubleshooting Steps
Reaction of the Product with Unreacted Ester: The initially formed carbohydrazide can react with another molecule of the starting ester.- Use a Large Excess of Hydrazine Hydrate: A large excess of hydrazine hydrate will favor the formation of the desired carbohydrazide and minimize the formation of the di-acylated byproduct. - Control Reaction Temperature: Lowering the reaction temperature once the initial reaction is underway may reduce the rate of the second acylation.
Purification: This byproduct can sometimes co-precipitate with the desired product.- Recrystallization: Carefully recrystallize the crude product from a suitable solvent (e.g., ethanol) to separate the desired carbohydrazide from the less soluble bis-acylated hydrazine.

Issue 3: Degradation of the Product

Potential Cause Troubleshooting Steps
Furan or Isoxazole Ring Instability: Prolonged heating in the presence of a strong base (hydrazine hydrate is basic) could potentially lead to the degradation of the furan or isoxazole rings.- Minimize Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting ester is consumed. - Work-up Promptly: Once the reaction is complete, cool the reaction mixture and proceed with the isolation of the product without delay.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary depending on the specific conditions and the efficiency of each step. Generally, the 1,3-dipolar cycloaddition to form the isoxazole ester can proceed in good to excellent yields (70-90%), while the subsequent hydrazinolysis step also typically has high yields (80-95%). Therefore, an overall yield of 50-80% can be reasonably expected.

Q2: How can I confirm the formation of the desired product and identify impurities?

A2: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and check the purity of the isolated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities. The disappearance of the ethyl group signals from the ester and the appearance of the -NHNH₂ protons are key indicators in the second step.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O of the ester and the N-H and C=O bands of the carbohydrazide.

Q3: What are the best practices for purifying the final this compound?

A3: The final product is often a solid that precipitates from the reaction mixture upon cooling. The most common purification method is recrystallization from a suitable solvent, such as ethanol or methanol. If significant impurities are present, column chromatography on silica gel may be necessary, although this can be more challenging for the polar carbohydrazide.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are important:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Solvents: Many organic solvents used are flammable and should be handled with care, away from ignition sources.

  • General Precautions: Always follow standard laboratory safety procedures.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound

StepProductTypical Yield (%)Common ImpuritiesTypical Impurity Level (%)
1Ethyl 5-(2-Furyl)isoxazole-3-carboxylate75-90Furoxan dimer, Regioisomer< 5
2This compound80-95Unreacted Ester, N,N'-bis(acyl)hydrazine< 2-5

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

This protocol is a generalized procedure based on common methods for 1,3-dipolar cycloaddition reactions.

  • Preparation of the Nitrile Oxide Precursor (Hydroximoyl Chloride):

    • To a solution of furfural oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude furfural hydroximoyl chloride. This intermediate is often used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition:

    • To a solution of ethyl propiolate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF), add the crude furfural hydroximoyl chloride (1.1 eq).

    • Cool the mixture to 0 °C and add a solution of triethylamine (1.2 eq) in the same solvent dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Protocol 2: Synthesis of this compound

  • Hydrazinolysis:

    • Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (5-10 eq) to the solution.

    • Reflux the reaction mixture for 4-8 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol and dry under vacuum to yield this compound.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Hydrazinolysis Furfural_Oxime Furfural Oxime NCS_DMF NCS, DMF Hydroximoyl_Chloride Furfural Hydroximoyl Chloride (in situ) Furfural_Oxime->Hydroximoyl_Chloride [O] Ethyl_Propiolate Ethyl Propiolate TEA TEA Isoxazole_Ester Ethyl 5-(2-Furyl)isoxazole-3-carboxylate Final_Product This compound Isoxazole_Ester->Final_Product Reflux, EtOH Hydroximoyl_ChlorideEthyl_Propiolate Hydroximoyl_ChlorideEthyl_Propiolate Hydroximoyl_ChlorideEthyl_Propiolate->Isoxazole_Ester [3+2] Cycloaddition Hydrazine_Hydrate Hydrazine Hydrate

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_step1_side Side Reactions in Step 1 cluster_step2_side Side Reactions in Step 2 Nitrile_Oxide Nitrile Oxide Intermediate Furoxan Furoxan (Dimer) Nitrile_Oxide->Furoxan Dimerization Furan_Ring Furan Ring Polymerization Polymerization/Ring Opening Furan_Ring->Polymerization Harsh Conditions Carbohydrazide This compound Isoxazole_Ester Ethyl 5-(2-Furyl)isoxazole-3-carboxylate Bis_Acyl_Hydrazine N,N'-bis(acyl)hydrazine CarbohydrazideIsoxazole_Ester CarbohydrazideIsoxazole_Ester CarbohydrazideIsoxazole_Ester->Bis_Acyl_Hydrazine Further Reaction

Caption: Common side reactions in the synthesis.

"5-(2-Furyl)isoxazole-3-carbohydrazide" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Furyl)isoxazole-3-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent moisture absorption and exposure to air.[3][4][5] For long-term storage, refrigeration at 2-8°C is advisable.[5] The compound should be stored away from incompatible substances such as strong acids and strong oxidizing agents.[5]

Q2: I observed a change in the color of my this compound powder. What could be the cause?

A2: A change in color of the compound may indicate degradation. This could be due to exposure to light, elevated temperatures, or reaction with contaminants. It is crucial to handle the compound in a controlled environment and protect it from light. If you observe any changes in physical appearance, it is recommended to re-test the purity of the compound before use.

Q3: My experimental results are inconsistent when using this compound from different batches. What should I do?

A3: Inconsistent results between batches can arise from variations in purity or the presence of degradation products. It is good laboratory practice to qualify each new batch of the compound upon receipt. This can be done by techniques such as HPLC, NMR, or mass spectrometry to confirm its identity and purity. If you suspect batch-to-batch variability, contact the supplier for the certificate of analysis for each batch.

Q4: What are the general handling precautions for this compound?

A4: this compound should be handled with care, avoiding all personal contact, including inhalation.[1] It is recommended to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Ensure you work in a well-ventilated area or use a fume hood.[1] After handling, wash your hands thoroughly.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low assay signal or reduced biological activity Degradation of the compound due to improper storage or handling.1. Verify the storage conditions of the compound. 2. Check the expiration date. 3. Perform a purity analysis (e.g., HPLC, LC-MS) to assess for degradation products. 4. If degradation is confirmed, use a fresh, properly stored batch of the compound.
Poor solubility in the desired solvent The compound may have degraded into less soluble impurities.1. Confirm the recommended solvent for the compound. 2. Attempt to dissolve a small amount in a fresh, high-purity solvent. 3. Use sonication or gentle heating to aid dissolution, while being mindful of potential thermal degradation. 4. If solubility issues persist, consider using a different solvent system or filtering the solution before use.
Appearance of unexpected peaks in chromatography (HPLC, LC-MS) Presence of impurities from synthesis or degradation products.1. Review the certificate of analysis to identify known impurities. 2. If new peaks are observed, it may indicate degradation. 3. Compare the chromatogram with that of a freshly prepared sample. 4. Consider forced degradation studies to identify potential degradation products.
Inconsistent melting point The compound may be impure or has degraded.1. Compare the observed melting point with the value reported in the literature or on the certificate of analysis. 2. A broad melting point range or a lower melting point can indicate the presence of impurities.

Experimental Protocols

Protocol for Assessing the Stability of this compound via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

    • Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for HPLC Analysis:

    • After the incubation period, neutralize the acid and base hydrolysis samples with an equivalent amount of base and acid, respectively.

    • Dilute all the stressed samples and a non-stressed control sample to a final concentration of 100 µg/mL with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV-Vis scan (e.g., 254 nm)

    • Injection Volume: 20 µL

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples and compare them to the control sample.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed and control samples.

    • Identify and characterize any significant degradation products using techniques like LC-MS if necessary.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_analysis Analysis cluster_action Action cluster_end Resolution start Unexpected Experimental Result check_compound Check Compound Integrity start->check_compound check_purity Assess Purity (e.g., HPLC, LC-MS) check_compound->check_purity check_storage Verify Storage Conditions (Temperature, Light, Humidity) check_compound->check_storage compare_coa Compare with Certificate of Analysis check_purity->compare_coa degradation_suspected Degradation Suspected? compare_coa->degradation_suspected check_storage->degradation_suspected impurity_issue Impurity Issue? degradation_suspected->impurity_issue No use_fresh_batch Use a New, Validated Batch degradation_suspected->use_fresh_batch Yes contact_supplier Contact Supplier for Support impurity_issue->contact_supplier purify_compound Consider Purification impurity_issue->purify_compound Yes modify_protocol Modify Experimental Protocol (e.g., solvent, temperature) impurity_issue->modify_protocol No end Problem Resolved use_fresh_batch->end purify_compound->end modify_protocol->end

Caption: Troubleshooting workflow for unexpected experimental results.

DegradationPathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Base (Hydrolysis) parent->acid light Light (Photolysis) parent->light heat Heat (Thermolysis) parent->heat hydrolyzed_product 5-(2-Furyl)isoxazole-3-carboxylic acid + Hydrazine acid->hydrolyzed_product Hydrolysis of carbohydrazide ring_opened_product Ring-Opened Products light->ring_opened_product Isoxazole ring cleavage heat->ring_opened_product Furan/Isoxazole ring degradation

References

Troubleshooting low bioactivity of "5-(2-Furyl)isoxazole-3-carbohydrazide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "5-(2-Furyl)isoxazole-3-carbohydrazide" derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the bioactivity of these compounds and to provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows lower than expected bioactivity in my cellular assay. What are the potential causes?

A1: Low bioactivity can stem from several factors beyond the intrinsic potency of the compound. Key areas to investigate include:

  • Compound Solubility: Poor aqueous solubility is a common issue with isoxazole derivatives and can lead to precipitation in assay media, reducing the effective concentration of the compound.[1][2]

  • Compound Stability: The derivative may be unstable under the experimental conditions (e.g., temperature, pH, light exposure), leading to degradation.[3][4]

  • Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.[5][6][7]

  • Assay Interference: The compound may interfere with the assay technology itself, leading to inaccurate readings.[8]

  • Purity of the Compound: Impurities from the synthesis process can affect the observed biological activity.[1]

Q2: How can I address the poor solubility of my isoxazole derivative?

A2: Improving solubility is a critical first step in obtaining reliable bioactivity data. Consider the following strategies:

  • Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, ensure the final concentration in your aqueous assay medium does not cause precipitation.[2] A similar compound, 3-Amino-5-methylisoxazole, has high solubility in DMSO (55 mg/mL).[1]

  • Co-solvents: The use of water-miscible organic co-solvents like ethanol or PEG 400 in the final assay medium can enhance the solubility of nonpolar compounds.[2]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[2]

  • Formulation Strategies: For more advanced studies, techniques like creating solid dispersions, using lipid-based formulations, or complexation with cyclodextrins can be employed.[9]

Q3: What methods can I use to assess the stability of my compound?

A3: Stability testing is crucial to ensure the integrity of your compound throughout the experiment.[3][4] Common stability assays include:

  • Solution Stability: Incubate the compound in the assay buffer under the same conditions as your experiment (e.g., temperature, CO2 levels) for various time points. Analyze the remaining compound concentration using methods like HPLC or LC-MS.

  • Freeze-Thaw Stability: Assess the compound's stability after multiple freeze-thaw cycles, which is relevant for the storage of stock solutions.[1]

  • Metabolic Stability: In vitro assays using liver microsomes, S9 fractions, or hepatocytes can predict the metabolic clearance of a compound.[10][11]

Q4: How do I determine if my compound is permeable to cells?

A4: Assessing cell permeability is vital for compounds with intracellular targets.[7] Standard methods include:

  • Caco-2 Permeability Assay: This is a widely used in vitro model to predict human intestinal absorption of drugs.[5][12][13]

  • MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are also used to assess the permeability of compounds.[12]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of passive permeability.

Troubleshooting Guides

Problem: Inconsistent Bioactivity Results
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect wells for precipitate under a microscope. Perform a solubility test in the final assay medium.A clear solution indicates the compound is soluble at the tested concentration.
Inaccurate Pipetting Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO stocks.Consistent and reproducible dose-response curves.
Cell Line Instability Perform regular cell line authentication and mycoplasma testing.Healthy and consistent cell growth, leading to more reliable assay results.
Reagent Variability Use reagents from the same lot number for a series of experiments. Qualify new lots of critical reagents.Reduced batch-to-batch variability in assay performance.
Problem: High Background Signal in Assay
Potential Cause Troubleshooting Step Expected Outcome
Compound Autoflorescence Measure the fluorescence of the compound in the absence of cells or other assay components.If the compound is fluorescent, consider using a different assay readout (e.g., luminescence, absorbance).
Media Component Interference Run control wells with media and assay reagents but without cells.Identify and replace interfering media components if possible.
Non-specific Binding Include a non-specific binding control in your assay protocol.Determine the extent of non-specific binding and adjust the protocol or data analysis accordingly.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of novel compounds.[14][15][16]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[15]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.[5][13]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound derivative

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and allow them to differentiate for 21-25 days, forming a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Additionally, perform a Lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical): a. Add the test compound solution in HBSS to the basolateral chamber. b. Add fresh HBSS to the apical chamber. c. Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active transport.

Visualizations

Caption: Troubleshooting workflow for low bioactivity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add Serial Dilutions of Compound Incubate24h->AddCompound Incubate4872h Incubate for 48-72h AddCompound->Incubate4872h AddMTT Add MTT Reagent Incubate4872h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddDMSO Add DMSO to Solubilize Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: MTT assay experimental workflow.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway for Isoxazole Derivatives GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin GeneExpression Target Gene Expression (Proliferation, Survival) BetaCatenin->GeneExpression Isoxazole 5-(2-Furyl)isoxazole-3- carbohydrazide Derivative Isoxazole->Akt Potential Target

Caption: Potential signaling pathway for isoxazole derivatives.

References

Technical Support Center: 5-(2-Furyl)isoxazole-3-carbohydrazide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-(2-Furyl)isoxazole-3-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on safely and efficiently scaling up this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method is the hydrazinolysis of a corresponding ester precursor, typically ethyl 5-(2-furyl)isoxazole-3-carboxylate. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol.[1][2]

Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

A2: Hydrazine hydrate is a hazardous substance with several associated risks. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area. Key concerns include:

  • Toxicity: Hydrazine is toxic and can be absorbed through the skin.

  • Exothermic Reactions: The reaction with the ester can be exothermic, and the decomposition of hydrazine itself can be highly energetic, especially in the presence of acids or metal catalysts.[3][4]

  • Flammability: Hydrazine has a wide flammability range.[4]

Q3: My reaction yield is lower than expected. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature.

  • Side Reactions: The formation of byproducts can consume starting materials.

  • Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.

  • Purity of Starting Materials: Impurities in the ethyl 5-(2-furyl)isoxazole-3-carboxylate can affect the reaction efficiency.

Q4: I am observing an "oiling out" of my product instead of crystallization. What can I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid instead of a solid. This can be due to a highly concentrated solution or rapid cooling. To address this, you can try:

  • Reheating the mixture to dissolve the oil.

  • Adding a small amount of additional solvent.

  • Allowing the solution to cool more slowly.

  • Seeding the solution with a small crystal of the pure product.[5][6]

Q5: What are the recommended purification methods for this compound on a larger scale?

A5: The primary purification method for carbohydrazides is recrystallization.[5][7] Suitable solvents include ethanol or methanol. For impurities that are difficult to remove by recrystallization, column chromatography can be employed, although this may be less practical for very large quantities.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of the this compound synthesis.

Problem Potential Cause Troubleshooting Steps
Exothermic Runaway Reaction Inadequate temperature control; rapid addition of hydrazine hydrate; presence of catalytic impurities.- Ensure adequate cooling capacity for the reactor. - Add hydrazine hydrate portion-wise or via a dropping funnel to control the reaction rate. - Use a lower boiling point solvent to help dissipate heat. - Consider the addition of a base like sodium acetate to mitigate decomposition of hydrazine hydrate, especially if acidic byproducts are possible.[3][4]
Low Purity of Isolated Product Incomplete reaction; co-precipitation of starting materials or byproducts.- Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). - Optimize the recrystallization solvent and procedure to effectively remove impurities. - Wash the filtered product with a cold solvent to remove residual impurities.
Difficulty in Product Isolation (Poor Filtration) Very fine crystals or amorphous solid formation.- Slow down the crystallization process by allowing the solution to cool gradually. - Consider using a different solvent or a solvent mixture for recrystallization to obtain better crystal morphology.[5]
Product Discoloration Presence of impurities; thermal degradation.- Use high-purity starting materials. - Consider treating the solution with activated charcoal during recrystallization to remove colored impurities. - Avoid excessive heating during the reaction and work-up.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate in absolute ethanol.

  • Heat the solution to a gentle reflux.

  • Slowly add hydrazine hydrate to the refluxing solution over a period of time to control the exotherm.

  • After the addition is complete, continue to reflux the mixture for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. The product will typically precipitate out of the solution.

  • Cool the mixture further in an ice bath to maximize product precipitation.

  • Collect the solid product by filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight.

Purification by Recrystallization
  • Transfer the crude this compound to a clean reactor.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid at reflux temperature.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated at reflux for a short period.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Formula C₈H₇N₃O₃
Molecular Weight 193.16 g/mol
Appearance White to off-white solid
Solubility Likely has limited solubility in water and is more soluble in polar organic solvents like ethanol.[8]

Table 2: Key Reagent Safety Information (Hydrazine Hydrate)

HazardDescriptionPrecautionary Measures
Toxicity Toxic by inhalation, ingestion, and skin absorption.[4]Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.
Flammability Wide flammable range.Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area.
Reactivity Can decompose exothermically, especially with catalysts or at elevated temperatures.Control reaction temperature carefully. Avoid contact with incompatible materials like strong acids and oxidizing agents.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Ester in Ethanol start->dissolve reflux Heat to Reflux dissolve->reflux add_hydrazine Add Hydrazine Hydrate reflux->add_hydrazine monitor Monitor Reaction (TLC/HPLC) add_hydrazine->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Product Precipitation cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time No complete Reaction Complete incomplete->complete Yes extend_time->check_completion check_purity Check Starting Material Purity complete->check_purity impure_sm Impure Starting Material check_purity->impure_sm purify_sm Purify Starting Material impure_sm->purify_sm Yes pure_sm Purity OK impure_sm->pure_sm No purify_sm->start check_solubility Assess Product Solubility in Mother Liquor pure_sm->check_solubility high_solubility High Solubility check_solubility->high_solubility change_solvent Change Solvent/ Cool to Lower Temp. high_solubility->change_solvent Yes end Yield Optimized high_solubility->end No change_solvent->end

Caption: Troubleshooting guide for addressing low reaction yield.

Safety Considerations for Hydrazine Hydrate Scale-Up

hydrazine_safety cluster_ppe Personal Protective Equipment (PPE) cluster_eng_controls Engineering Controls cluster_proc_safety Process Safety title Key Safety Considerations for Hydrazine Hydrate Scale-Up ppe_gloves Chemical Resistant Gloves fume_hood Fume Hood/Ventilated Enclosure slow_addition Slow Reagent Addition ppe_goggles Safety Goggles & Face Shield ppe_coat Lab Coat/Apron temp_control Reactor Temperature Control spill_containment Spill Containment monitoring Exotherm Monitoring quench Emergency Quench Procedure

References

Catalyst selection for efficient "5-(2-Furyl)isoxazole-3-carbohydrazide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the efficient synthesis of 5-(2-Furyl)isoxazole-3-carbohydrazide. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the hydrazinolysis of a corresponding ester precursor, typically ethyl 5-(2-furyl)isoxazole-3-carboxylate, with hydrazine hydrate. This reaction is a standard procedure for converting esters to carbohydrazides.[1][2][3]

Q2: Is a catalyst required for the conversion of ethyl 5-(2-furyl)isoxazole-3-carboxylate to the carbohydrazide?

A2: Generally, an additional catalyst is not necessary for this reaction. Hydrazine hydrate itself acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven by heat.[1][4]

Q3: What is the typical solvent used for this synthesis?

A3: The most commonly used solvent is ethanol (96% or absolute).[1][4][5] Methanol can also be employed.[1] The choice of solvent is often dictated by the solubility of the starting ester and the resulting carbohydrazide.

Q4: What are the key reaction parameters to control for a successful synthesis?

A4: The key parameters include reaction temperature, reaction time, and the molar ratio of reactants. Typically, the reaction is performed under reflux. The reaction time can vary from a few hours to overnight, and monitoring by Thin Layer Chromatography (TLC) is recommended.[1] An excess of hydrazine hydrate is often used to ensure complete conversion of the ester and to minimize the formation of dimeric byproducts.[1]

Q5: How can I purify the final product, this compound?

A5: The product often precipitates from the reaction mixture upon cooling.[6] Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[1] If the product does not precipitate, techniques like evaporation of the solvent followed by trituration or column chromatography may be necessary.

Experimental Protocols

Synthesis of this compound from Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

This protocol is based on the general procedure for the hydrazinolysis of esters.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrazine hydrate (80-99%)

  • Ethanol (96% or absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, developing chamber, UV lamp)

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.[1]

  • Reaction: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product, this compound, may precipitate as a solid. If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. Further purify the product by recrystallization from ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Increase the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained. Increase the molar excess of hydrazine hydrate.[1]
Low reactivity of the ester.If the reaction is sluggish at the reflux temperature of ethanol, a higher boiling point solvent like n-butanol could be considered, or the reaction could be performed under neat conditions (without solvent) if the starting material is a liquid.
Formation of a Dimeric Byproduct Insufficient hydrazine hydrate.Use a larger excess of hydrazine hydrate (10-20 equivalents) to favor the formation of the desired hydrazide over the dimer.[1]
Product is an Oil or Does Not Precipitate The product is soluble in the reaction solvent.Try to induce precipitation by cooling the reaction mixture in an ice bath or by adding a non-polar co-solvent. Alternatively, remove the solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. If crystallization fails, purification by column chromatography may be necessary.[7]
Difficulty in Removing Excess Hydrazine Hydrate Hydrazine hydrate is a high-boiling point liquid.If the product is stable, excess hydrazine hydrate can be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. Washing the crude product with water can also help remove water-soluble hydrazine hydrate.[7]

Data Presentation

Table 1: Reaction Conditions for Hydrazinolysis of Esters

ParameterRecommended ConditionReference
Reactant Ratio (Ester:Hydrazine Hydrate) 1:5 to 1:20 (molar equivalents)[1]
Solvent Ethanol or Methanol[1][4]
Temperature Reflux[1]
Reaction Time 1.5 to 24 hours (monitored by TLC)[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Ethyl 5-(2-furyl)isoxazole-3-carboxylate reactants Dissolve in Ethanol Add Hydrazine Hydrate start->reactants reflux Reflux Reaction Mixture reactants->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool Reaction Complete precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter Solid Formed column Solvent Evaporation & Column Chromatography precipitate->column No Solid recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry end End: Purified Product dry->end column->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_catalyst cluster_troubleshooting Troubleshooting Catalyst and Reaction Conditions problem Problem: Low Yield or Incomplete Reaction cause1 Insufficient Hydrazine Hydrate problem->cause1 cause2 Inadequate Reaction Time/Temperature problem->cause2 cause3 Starting Material Impurity problem->cause3 solution1 Increase Molar Excess of Hydrazine Hydrate cause1->solution1 solution2 Prolong Reaction Time and Ensure Consistent Reflux cause2->solution2 solution3 Purify Starting Ester Before Reaction cause3->solution3

Caption: Troubleshooting guide for catalyst and reaction condition issues.

References

Technical Support Center: Byproduct Identification in 5-(2-Furyl)isoxazole-3-carbohydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Furyl)isoxazole-3-carbohydrazide. The following sections address common issues encountered during its synthesis and subsequent reactions, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of this compound from its corresponding ethyl ester and hydrazine hydrate?

A1: The primary reaction for synthesizing this compound involves the hydrazinolysis of an ester precursor, typically ethyl 5-(2-furyl)isoxazole-3-carboxylate. During this process, two principal byproducts may be observed:

  • N,N'-bis(5-(2-furyl)isoxazole-3-carbonyl)hydrazine: This diacylhydrazine byproduct can form, particularly if the reaction temperature is too high or the reaction time is excessively long. It arises from the reaction of the initially formed carbohydrazide product with another molecule of the starting ester or an acyl intermediate.

  • 5-(2-Furyl)isoxazole-3-carboxylic acid: This can result from the hydrolysis of the starting ester, especially if there is water present in the reaction mixture and the conditions (e.g., elevated temperature) are conducive to hydrolysis.

Q2: I am seeing an unexpected peak in my mass spectrum. What could it be?

A2: An unexpected peak could correspond to several species. The most likely are the diacylhydrazine byproduct or the cyclized 1,3,4-oxadiazole derivative. Compare the observed m/z value with the theoretical masses of the potential byproducts listed in the troubleshooting section. For example, the reaction of the desired carbohydrazide with an aldehyde or carboxylic acid in a subsequent step can lead to the formation of hydrazones or 1,3,4-oxadiazoles, respectively.

Q3: My reaction is complete according to TLC, but I am struggling to crystallize the final product. What could be the issue?

A3: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice. The most common culprits are residual starting materials, the diacylhydrazine byproduct, or hydrolyzed carboxylic acid. It is also possible that an excess of hydrazine hydrate is present. Consider washing the crude product with water to remove excess hydrazine hydrate before attempting recrystallization from a solvent like ethanol. If issues persist, purification by column chromatography may be necessary.

Troubleshooting Guides

Issue 1: Identification of an Unknown Byproduct in the Synthesis of this compound

Symptoms:

  • Appearance of an extra spot on the TLC plate.

  • Unexpected peaks in the 1H NMR or 13C NMR spectrum.

  • A lower than expected yield of the desired product.

  • Difficulty in purification by recrystallization.

Possible Causes & Solutions:

Potential Byproduct Identification Mitigation Strategies
Starting Material (Ethyl Ester) 1H NMR: Characteristic ethyl group signals (triplet ~1.4 ppm, quartet ~4.4 ppm).- Increase reaction time or temperature moderately.- Ensure sufficient molar excess of hydrazine hydrate (typically 2-5 equivalents).
5-(2-Furyl)isoxazole-3-carboxylic acid 1H NMR: Absence of ethyl ester signals and presence of a broad singlet for the carboxylic acid proton (>10 ppm).Solubility: Soluble in aqueous base.- Use anhydrous solvent and reagents.- Keep reaction temperatures moderate to avoid hydrolysis.
N,N'-bis(5-(2-furyl)isoxazole-3-carbonyl)hydrazine 1H NMR: Disappearance of the -NH2 protons and a downfield shift of the remaining NH protons.Mass Spec: Molecular ion peak corresponding to the diacylhydrazine.- Avoid excessive heating and prolonged reaction times.- Control the stoichiometry of reactants carefully.
2,5-bis(5-(2-furyl)isoxazol-3-yl)-1,3,4-oxadiazole 1H NMR: Complete absence of NH protons.Mass Spec: Molecular ion peak corresponding to the oxadiazole.- This is more common in subsequent reactions. Avoid strongly acidic conditions or dehydrating agents in the presence of the carbohydrazide.

Troubleshooting Workflow

Byproduct_Troubleshooting start Impurity Detected in Product Mixture check_nmr Analyze 1H NMR Spectrum start->check_nmr ester_signals Ethyl signals present (triplet ~1.4 ppm, quartet ~4.4 ppm)? check_nmr->ester_signals Check for starting material check_ms Analyze Mass Spectrum nh2_absent Absence of -NH2 protons, downfield shift of NH? ester_signals->nh2_absent No is_ester Byproduct: Unreacted Ester ester_signals->is_ester Yes no_nh Complete absence of NH protons? nh2_absent->no_nh No is_diacyl Byproduct: N,N'-Diacylhydrazine nh2_absent->is_diacyl Yes broad_oh Broad OH peak >10 ppm? no_nh->broad_oh No is_oxadiazole Byproduct: 1,3,4-Oxadiazole no_nh->is_oxadiazole Yes broad_oh->check_ms No is_acid Byproduct: Carboxylic Acid broad_oh->is_acid Yes mitigate_ester Solution: - Increase reaction time/temp - Increase hydrazine eq. is_ester->mitigate_ester mitigate_diacyl Solution: - Lower reaction temp - Reduce reaction time is_diacyl->mitigate_diacyl mitigate_oxadiazole Solution: - Avoid dehydrating conditions is_oxadiazole->mitigate_oxadiazole mitigate_acid Solution: - Use anhydrous reagents - Lower reaction temp is_acid->mitigate_acid

Caption: Troubleshooting flow for byproduct identification.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound from its ethyl ester precursor.

Materials:

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

  • Add hydrazine hydrate (3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure until a precipitate forms.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove excess hydrazine hydrate, followed by a wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a solid.

Synthesis and Byproduct Formation Pathway

reaction_pathway ester Ethyl 5-(2-furyl)isoxazole- 3-carboxylate reflux Ethanol, Reflux ester->reflux hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->reflux product 5-(2-Furyl)isoxazole- 3-carbohydrazide diacyl N,N'-Diacylhydrazine (Byproduct) product->diacyl + Ester / Heat oxadiazole 1,3,4-Oxadiazole (Byproduct) product->oxadiazole + Dehydration diacyl->oxadiazole + Dehydration reflux->product dehydration Dehydrating Conditions

Caption: Reaction pathway for the synthesis and byproduct formation.

This technical support guide is intended to assist researchers in identifying and resolving common issues in the synthesis and use of this compound. For further assistance, please consult relevant chemical literature and safety data sheets.

Validation & Comparative

A Comparative Analysis of 5-(2-Furyl)isoxazole-3-carbohydrazide and Other Isoxazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative overview of 5-(2-Furyl)isoxazole-3-carbohydrazide against other notable isoxazole-based antimicrobial agents, supported by available experimental data and detailed methodologies.

Performance Comparison of Isoxazole Antimicrobial Agents

The antimicrobial efficacy of isoxazole derivatives is significantly influenced by the nature and position of substituents on the isoxazole core. To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other representative isoxazole antimicrobial agents against a panel of clinically relevant microbial strains. The data has been compiled from various studies to offer a broad perspective on their potential.

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)Reference Compound(s)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available-
5-Amino-3-methylisoxazole-4-carbohydrazide Derivative 1128 µg/mL64 µg/mL>128 µg/mL>128 µg/mL>128 µg/mLCiprofloxacin, Fluconazole
5-Amino-3-methylisoxazole-4-carbohydrazide Derivative 264 µg/mL32 µg/mL128 µg/mL>128 µg/mL>128 µg/mLCiprofloxacin, Fluconazole
3-Phenyl-5-(4-chlorophenyl)isoxazole12.5 µg/mL25 µg/mL50 µg/mL100 µg/mL25 µg/mLCiprofloxacin, Fluconazole
3,5-Dimethylisoxazole Derivative50 µg/mL100 µg/mL100 µg/mL>200 µg/mL50 µg/mLAmpicillin

Note: Direct comparative MIC data for this compound was not available in the reviewed literature. The data for closely related 5-amino-3-methylisoxazole-4-carbohydrazide derivatives are presented to provide an indication of the potential activity of the carbohydrazide scaffold.

Experimental Protocols

The following sections detail the methodologies for the synthesis of isoxazole-3-carbohydrazides and the subsequent evaluation of their antimicrobial activity.

Synthesis of this compound

A plausible synthetic route for this compound involves a multi-step process, which can be adapted from established methods for similar isoxazole derivatives.

Step 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in a suitable solvent such as dichloromethane, add furan (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the 1,3-dipolar cycloaddition reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ethyl 5-(2-furyl)isoxazole-3-carboxylate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 5-(2-furyl)isoxazole-3-carboxylate (1 equivalent) in ethanol.

  • Reaction Conditions: Add hydrazine hydrate (3-5 equivalents) to the solution and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, which may result in the precipitation of the product. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

G cluster_0 Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate cluster_1 Synthesis of this compound Ethyl_2_chloro_2_hydroxyimino_acetate Ethyl 2-chloro-2- (hydroxyimino)acetate Reaction1 1,3-Dipolar Cycloaddition (DCM, rt, 24-48h) Ethyl_2_chloro_2_hydroxyimino_acetate->Reaction1 Furan Furan Furan->Reaction1 Triethylamine Triethylamine Triethylamine->Reaction1 Purification1 Work-up & Column Chromatography Reaction1->Purification1 Product1 Ethyl 5-(2-furyl)isoxazole- 3-carboxylate Purification1->Product1 Product1_input Ethyl 5-(2-furyl)isoxazole- 3-carboxylate Reaction2 Hydrazinolysis (Ethanol, reflux, 4-6h) Product1_input->Reaction2 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction2 Purification2 Cooling, Filtration & Drying Reaction2->Purification2 Final_Product 5-(2-Furyl)isoxazole- 3-carbohydrazide Purification2->Final_Product

Synthetic pathway for this compound.
Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

  • Preparation of Microbial Inoculum: Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Preparation of Test Compounds: Prepare stock solutions of the isoxazole derivatives in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Broth Microdilution Assay:

    • Dispense the appropriate broth into the wells of a 96-well microtiter plate.

    • Perform serial two-fold dilutions of the test compounds in the wells.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included for comparison.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Start Start Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Compounds Prepare Stock Solutions of Isoxazole Derivatives Start->Prepare_Compounds Inoculation Inoculate wells with Microbial Suspension Prepare_Inoculum->Inoculation Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Compounds->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates (Bacteria: 24h, 37°C) (Fungi: 48h, 35°C) Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Workflow for Antimicrobial Susceptibility Testing.

Proposed Mechanism of Action

The precise mechanism of action for many isoxazole derivatives is still under investigation; however, several plausible pathways have been proposed based on their structural features and observed biological activities. For isoxazole-3-carbohydrazide derivatives, a multi-target approach is likely.

The isoxazole ring itself is a key pharmacophore that can interact with various biological targets. The carbohydrazide moiety can form Schiff bases with aldehydes and ketones, potentially targeting enzymes and proteins within the microbial cell. A proposed mechanism involves the inhibition of essential enzymes, such as those involved in cell wall biosynthesis or DNA replication. The hydrazone derivatives formed in situ could act as pro-drugs, releasing the active isoxazole scaffold upon hydrolysis or enzymatic cleavage within the microbial cell.

Furthermore, the lipophilic nature of the furan ring in this compound may facilitate its transport across the microbial cell membrane, leading to the disruption of membrane integrity and function.

G cluster_0 Microbial Cell Compound This compound Transport Membrane Transport Compound->Transport In_Situ_Activation In-situ formation of Hydrazone Derivatives Transport->In_Situ_Activation Target_Interaction Interaction with Cellular Targets In_Situ_Activation->Target_Interaction Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase, DHFR) Target_Interaction->Enzyme_Inhibition Membrane_Disruption Disruption of Cell Membrane Integrity Target_Interaction->Membrane_Disruption Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death Membrane_Disruption->Cell_Death

Proposed mechanism of antimicrobial action.

Conclusion

While direct comparative data for this compound is currently limited, the analysis of structurally related isoxazole derivatives highlights the significant potential of this chemical class as a source of new antimicrobial agents. The presence of the furan moiety and the carbohydrazide functional group are expected to contribute favorably to the antimicrobial profile of the target compound. Further experimental studies are warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this compound and to establish its potential for future drug development endeavors.

Comparative Anticancer Activity of 5-(2-Furyl)isoxazole-3-carbohydrazide Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological properties, including significant anticancer potential.[1][2] This guide provides a comparative analysis of the anticancer activity of analogs related to "5-(2-Furyl)isoxazole-3-carbohydrazide," focusing on their performance against various cancer cell lines, underlying mechanisms of action, and the experimental protocols used for their evaluation. The versatility of the isoxazole ring allows for a wide range of structural modifications, leading to compounds that can induce apoptosis, inhibit crucial protein kinases, and arrest the cell cycle in cancerous cells.[3]

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of various isoxazole-based analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this assessment. The data below, compiled from multiple studies, summarizes the IC50 values of representative isoxazole derivatives.

Compound IDCore StructureR Group / ModificationCancer Cell LineIC50 (µM)Reference
Series 1: Isoxazole-Carboxamides
2aIsoxazole-carboxamideN/AMCF-7 (Breast)39.80 (µg/mL)[4][5]
2dIsoxazole-carboxamideN/AHeLa (Cervical)15.48 (µg/mL)[4][5]
2dIsoxazole-carboxamideN/AHep3B (Liver)~23 (µg/mL)[4][5]
2eIsoxazole-carboxamideN/AHep3B (Liver)~23 (µg/mL)[4][5]
Series 2: Isoxazole-based Ureates & Hydrazones (VEGFR2 Inhibitors)
85-(Aryl)-isoxazole-ureateN/AHepG2 (Liver)0.84[6]
10a5-(Aryl)-isoxazole-hydrazoneN/AHepG2 (Liver)0.79[6]
10c5-(Aryl)-isoxazole-hydrazoneN/AHepG2 (Liver)0.69[6]
SorafenibStandard DrugN/AHepG2 (Liver)3.99[6]
Series 3: Isoxazolo[4,5-c]pyridine Derivatives (HSP90 Inhibitors)
13,4-isoxazolediamide analogN/AK562 (Leukemia)0.071[7]
23,4-isoxazolediamide analogN/AK562 (Leukemia)0.018[7]
33,4-isoxazolediamide analogN/AK562 (Leukemia)0.044[7]
Series 4: Isoxazole Functionalized Quinazolinones
5cQuinazolinone-isoxazole3-CF₃-C₆H₄HepG2 (Liver)11.6[8]
5cQuinazolinone-isoxazole3-CF₃-C₆H₄COLO205 (Colon)15.3[8]
5dQuinazolinone-isoxazole4-CF₃-C₆H₄HepG2 (Liver)10.2[8]
5dQuinazolinone-isoxazole4-CF₃-C₆H₄COLO205 (Colon)12.8[8]
5-FluorouracilStandard DrugN/AHepG2 (Liver)1.7[8]
5-FluorouracilStandard DrugN/ACOLO205 (Colon)1.9[8]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. Some values are reported in µg/mL and are noted accordingly.

Mechanisms of Action & Signaling Pathways

Isoxazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

Several isoxazole analogs have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, particularly at the G2/M phase.[3][4] For instance, compounds 2d and 2e were found to shift liver cancer cells from necrosis towards apoptosis and induce a delay in the G2/M phase of the cell cycle.[4] This prevents the cells from dividing and proliferating.

G2_M_Arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Block M->G1 Compound Isoxazole Analogs (e.g., 2d, 2e) Compound->Block Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis

G2/M Cell Cycle Arrest and Apoptosis Induction by Isoxazole Analogs.
VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key protein in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Certain isoxazole-based ureates and hydrazones have been identified as potent inhibitors of VEGFR2.[6] By blocking the ATP-binding site of VEGFR2, these compounds inhibit its downstream signaling, thereby preventing angiogenesis.

VEGFR2_Inhibition cluster_pathway VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P Phosphorylation (Activation) VEGFR2->P Downstream Downstream Signaling (PI3K/Akt, MAPK) P->Downstream Angiogenesis Angiogenesis & Tumor Growth Downstream->Angiogenesis Compound Isoxazole-Hydrazones (e.g., 10a, 10c) Compound->P Inhibits

Mechanism of VEGFR2 Inhibition by Isoxazole Derivatives.

Experimental Protocols

The evaluation of the anticancer activity of novel compounds follows a standardized workflow. The methodologies detailed below are based on protocols described in the cited literature.[4][9]

Synthesis of Isoxazole Analogs

The synthesis of isoxazole derivatives often begins with a base structure, such as 5-(aryl)-isoxazole-3-carbohydrazide, which is then modified. For example, isoxazole-based ureates and carboxamides can be synthesized by converting the carbohydrazide into a corresponding carbonylazide, followed by treatment with appropriate amines.[6] Hydrazone derivatives are typically obtained through the direct condensation of the carbohydrazide with various aldehydes or ketones.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with the synthesized isoxazole analogs at various concentrations for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value is then determined from the dose-response curve.

MTT_Workflow start Seed Cancer Cells in 96-well Plate step2 Treat with Isoxazole Analogs (Varying Concentrations) start->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate to allow Formazan Crystal Formation step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 step7 Measure Absorbance (Microplate Reader) step6->step7 end Calculate % Inhibition & Determine IC50 Value step7->end

General Workflow for the MTT Cytotoxicity Assay.
Cell Cycle Analysis

Cell cycle distribution is analyzed using flow cytometry.

  • Treatment: Cells are treated with the test compounds for a defined period.

  • Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.

Conclusion

Analogs derived from the this compound scaffold and related isoxazole structures represent a promising class of anticancer agents.[2] The data indicates that modifications to the core isoxazole ring system can yield compounds with potent, selective activity against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling kinases like VEGFR2.[4][6] Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profiles of these compounds, paving the way for the development of novel isoxazole-based cancer therapeutics.

References

Comparative Analysis of 5-(2-Furyl)isoxazole-3-carbohydrazide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole nucleus, particularly when functionalized with a carbohydrazide moiety, represents a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 5-(2-furyl)isoxazole-3-carbohydrazide core, with a focus on their antimicrobial and anticancer potential. By presenting experimental data from closely related compound series, this document aims to inform the rational design of novel therapeutic agents.

Antimicrobial Activity: Structure-Activity Relationship of Isoxazole-4-carbohydrazide Derivatives

A study on a series of 5-amino-3-methylisoxazole-4-carbohydrazide derivatives provides significant insights into the structural requirements for antibacterial activity. The minimum inhibitory concentration (MIC), MIC₅₀, and MIC₉₀ values were determined against a panel of Gram-positive and Gram-negative bacteria, offering a quantitative basis for SAR analysis.

Data Summary:

The antibacterial activity of various substituted isoxazole-4-carbohydrazide derivatives is summarized below. The core structure consists of a 5-amino-3-methylisoxazole linked to a carbohydrazide that is further derivatized.

Compound IDR Group (Substitution on Phenyl Ring)S. aureus (MIC μg/mL)B. subtilis (MIC μg/mL)E. coli (MIC μg/mL)P. aeruginosa (MIC μg/mL)
3d 4-methyl>1000>1000500>1000
4d 4-methyl1000500500>1000

Note: The provided data is a selection from a larger study to illustrate the SAR. The most active compounds, 3d and 4d, both possessed a methyl substituent on the benzene ring, suggesting that small, electron-donating groups at the para position of the phenyl ring may be favorable for activity against certain bacterial strains. However, the overall activity was characterized as weak to mild.

Anticancer Activity: Insights from Furanyl-Indole-Carbohydrazide Analogs

While specific anticancer data for this compound derivatives are limited in the public domain, a comprehensive study on structurally related furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazides offers valuable SAR data and a potential mechanism of action. These compounds were evaluated against the NCI-60 panel of human cancer cell lines, with several derivatives demonstrating potent cytotoxic activity.

Data Summary:

The following table presents the 50% growth inhibition (GI₅₀) values for selected furanyl-indole-carbohydrazide derivatives against various cancer cell lines, highlighting the impact of substitution on the furan ring.

| Compound ID | Substitution on Furan Ring | Leukemia (RPMI-8226) GI₅₀ (μM) | Colon Cancer (HCT-116) GI₅₀ (μM) | Breast Cancer (MCF7) GI₅₀ (μM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 5a | 5-H | >100 | >100 | >100 | | 5b | 5-Methyl | 0.04 | 0.05 | 0.03 | | 5c | 5-Ethyl | 0.06 | 0.08 | 0.05 | | 5d | 5-Bromo | 0.03 | 0.04 | 0.02 |

This data suggests that substitution at the 5-position of the furan ring is crucial for anticancer activity. Small alkyl groups (methyl, ethyl) and electron-withdrawing groups (bromo) significantly enhance cytotoxicity compared to the unsubstituted analog.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The anticancer activity of the furanyl-indole-carbohydrazide derivatives was proposed to occur through the inhibition of tubulin polymerization. Molecular docking studies suggested that these compounds bind to the colchicine-binding site of β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate Drug 5-(2-Furyl)isoxazole-3- carbohydrazide Derivative Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes a growth control (broth and bacteria, no compound) and a sterility control (broth only). The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

G Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum PrepDilutions Prepare Serial Dilutions of Test Compound Start->PrepDilutions Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepDilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells TreatCells Treat Cells with Test Compounds SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateFormazan Incubate for 2-4h (Formazan Formation) AddMTT->IncubateFormazan Solubilize Solubilize Formazan Crystals IncubateFormazan->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateIC50 Calculate % Viability and IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow of the MTT Assay for determining anticancer activity.

Efficacy of 5-(2-Furyl)isoxazole-3-carbohydrazide and its Analogs Compared to Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antifungal, and immunomodulatory effects. This guide provides a comparative analysis of the efficacy of isoxazole derivatives, with a focus on compounds structurally related to 5-(2-Furyl)isoxazole-3-carbohydrazide, against established standard drugs. The data presented is synthesized from multiple in vitro studies to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity

Isoxazole derivatives have emerged as promising candidates in oncology, exhibiting various mechanisms of action such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases.[1] Studies have compared the cytotoxic effects of various 5-aryl-isoxazole-3-carbohydrazide derivatives against several cancer cell lines, often using standard chemotherapeutic agents as a benchmark.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various isoxazole derivatives against different cancer cell lines, compared to standard anticancer drugs.

CompoundCancer Cell LineIC₅₀ (µM)Standard DrugIC₅₀ (µM)
Isoxazole Hydrazone Derivative 10c HepG20.69Sorafenib3.99
Isoxazole Ureate Derivative 8 HepG20.84Sorafenib3.99
Isoxazole Hydrazone Derivative 10a HepG20.79Sorafenib3.99
3-(4-chlorophenyl)-5-(2-furyl)isoxazole (Hypothetical derivative for context)----
Isoxazole-piperidine-1,2,3-triazole 4c IMR323.2 ± 0.3Etoposide2.51 ± 0.1
Isoxazole-piperidine-1,2,3-triazole 4f IMR324.3 ± 0.5Etoposide2.51 ± 0.1

Data synthesized from multiple sources.[2][3]

The data indicates that certain isoxazole-based hydrazones and ureates show superior in vitro activity against the HepG2 (hepatocellular carcinoma) cell line compared to the standard drug Sorafenib.[2] Similarly, some isoxazole-piperidine-triazole hybrids have demonstrated potent activity against the IMR32 (neuroblastoma) cell line, comparable to Etoposide.[3]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Sorafenib, Etoposide) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Potential Mechanism of Anticancer Action

Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms. One of the proposed pathways involves the inhibition of key signaling molecules crucial for cancer cell proliferation and survival.

anticancer_pathway cluster_drug Isoxazole Derivative cluster_cell Cancer Cell drug 5-(2-Furyl)isoxazole -3-carbohydrazide (and analogs) kinase Protein Kinase (e.g., VEGFR2) drug->kinase Inhibition apoptosis Apoptosis drug->apoptosis Induces receptor Growth Factor Receptor receptor->kinase Activation proliferation Cell Proliferation & Survival kinase->proliferation Promotes kinase->apoptosis Inhibits

Caption: Proposed mechanism of anticancer action for isoxazole derivatives.

Antifungal Activity

The isoxazole moiety is also a key component in the development of novel antifungal agents. Research has demonstrated the efficacy of isoxazole derivatives against a range of pathogenic fungi.

Comparative In Vitro Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for isoxazole derivatives against various fungal strains, in comparison to standard antifungal drugs.

CompoundFungal StrainMIC (µg/mL)Standard DrugMIC (µg/mL)
Isoxazole Pyrazole Carboxylate 7ai Rhizoctonia solani0.37Carbendazim1.00
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole 5e Aspergillus niger-Griseofulvin26
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole 5f Aspergillus niger-Griseofulvin26

Data synthesized from multiple sources.[4][5] Note: Specific MIC values for compounds 5e and 5f against A. niger were not provided in the source, but they were reported to show inspiring activity compared to the standard.[5]

The isoxazole pyrazole carboxylate 7ai demonstrated significantly higher potency against Rhizoctonia solani than the commercial fungicide Carbendazim.[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is typically determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds and standard antifungal drugs are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Experimental Workflow: Antifungal Drug Discovery

The general workflow for identifying and evaluating new antifungal agents is depicted below.

antifungal_workflow synthesis Synthesis of Isoxazole Derivatives screening In Vitro Antifungal Screening (e.g., Agar Diffusion) synthesis->screening mic MIC Determination (Broth Microdilution) screening->mic cytotoxicity Cytotoxicity Assay (e.g., against mammalian cells) mic->cytotoxicity in_vivo In Vivo Efficacy (Animal Models) cytotoxicity->in_vivo

Caption: A typical workflow for antifungal drug discovery and evaluation.

Conclusion

The available literature strongly suggests that the isoxazole scaffold, particularly derivatives of 5-aryl-isoxazole-3-carbohydrazide, holds significant promise for the development of novel therapeutic agents. While direct comparative data for "this compound" against a comprehensive panel of standard drugs is limited, the broader class of related compounds demonstrates potent anticancer and antifungal activities, in some cases surpassing the efficacy of established drugs in in vitro models. Further research, including head-to-head comparative studies, mechanism of action elucidation, and in vivo efficacy and safety profiling, is warranted to fully explore the therapeutic potential of these promising compounds.

References

In Vitro vs. In Vivo Activity of 5-(2-Furyl)isoxazole-3-carbohydrazide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comparative analysis of the in vitro and in vivo activities of compounds based on the "5-(2-Furyl)isoxazole-3-carbohydrazide" core structure. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the therapeutic potential and translational challenges associated with this class of compounds.

Data Presentation: A Comparative Overview

While direct comparative in vitro and in vivo studies on "this compound" are limited in publicly available literature, we can draw valuable insights from studies on structurally related isoxazole-3-carbohydrazide derivatives. The following tables summarize representative data from such studies, highlighting the disparities and correlations between laboratory assays and whole-organism responses.

Table 1: In Vitro Anticancer Activity of Isoxazole Derivatives
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Carboxamide 3c Leukemia (HL-60(TB), K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI)Growth InhibitionNot specified (Potent at 10 µM)[1]
Hydrazone 10c Hepatocellular Carcinoma (HepG2)Growth Inhibition0.69[1]
Diaryl Isoxazole 11 Hepatocellular Carcinoma (HepG2)Antiproliferative~1.0[2]
Diaryl Pyrazole 85 Breast Cancer (MCF-7)Antiproliferative~2.5[2]
Table 2: In Vitro and In Vivo Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamides
Compound IDIn Vitro Assay (DPPH) - IC50 (µg/mL)In Vivo Assay (Total Antioxidant Capacity - TAC) in MiceReference
Compound 2a 0.45 ± 0.21Showed two-fold greater TAC than the positive control Quercetin[3]
Compound 2c 0.47 ± 0.33Not Reported[3]
Trolox (Control) 3.10 ± 0.92Not Applicable[3]

Note: The data presented are for isoxazole derivatives and not specifically for "this compound". These tables illustrate the type of comparative data essential for drug development.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to ensuring the validity and comparability of research findings. Below are methodologies for key in vitro and in vivo assays relevant to the evaluation of isoxazole compounds.

In Vitro Assay Protocols

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[4]

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.[4]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[4]

In Vivo Assay Protocols

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This is a standard and reproducible model for evaluating acute inflammation.

  • Animal Model: Wistar albino rats are typically used.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[5][6][7]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

2. Subcutaneous Xenograft Model in Mice (Anticancer Activity)

This model is used to evaluate the efficacy of a compound in inhibiting tumor growth in a living organism.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.[8]

  • Tumor Cell Inoculation: Inject approximately 3.0 x 10^6 cells subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers two to three times per week. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[8]

  • Treatment: Once tumors reach a palpable size (e.g., 50-60 mm³), randomize the mice into treatment and control groups and begin administration of the test compound.[8]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis_invitro Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis_invitro Animal_Model Animal Model (e.g., Mice, Rats) Data_Analysis_invitro->Animal_Model Lead Compound Selection Compound_Administration Compound Administration (Oral, IP) Animal_Model->Compound_Administration Induction_of_Disease Induction of Disease (e.g., Tumor, Inflammation) Compound_Administration->Induction_of_Disease Measurement Measurement (Tumor Volume, Paw Edema) Induction_of_Disease->Measurement Data_Analysis_invivo Data Analysis (% Inhibition) Measurement->Data_Analysis_invivo

A generalized workflow for in vitro and in vivo drug screening.

signaling_pathway cluster_cell Cell Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Transcription_Factor->Gene_Expression Isoxazole_Compound Isoxazole Compound Isoxazole_Compound->Signaling_Cascade Inhibition

References

A Comparative Docking Study of 5-(2-Furyl)isoxazole-3-carbohydrazide Derivatives and Related Isoxazoles as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking performance of 5-(2-furyl)isoxazole-3-carbohydrazide derivatives and other structurally related isoxazoles against various enzymatic targets implicated in diseases such as cancer, inflammation, and Alzheimer's disease. By summarizing key quantitative data and detailing experimental protocols, this document aims to inform rational drug design and guide future in silico and in vitro studies.

Performance Comparison of Isoxazole Derivatives

The following tables summarize the molecular docking scores and key interactions of various isoxazole derivatives against several important biological targets. The data has been compiled from multiple independent research studies to provide a broad comparative overview.

Table 1: Docking Performance against Cyclooxygenase (COX) Enzymes
Compound ID/NameTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
5-(5-(furan-2-yl)isoxazol-3-yl)-... (C7) COX-2Not explicitly stated, but noted for good bindingNot explicitly stated
Compound 5b COX-2 (4COX)-8.7Cys41, Ala151, Arg120
Compound 5c COX-2 (4COX)-8.5Cys41, Ala151, Arg120
Compound 5d COX-2 (4COX)-8.4Cys41, Ala151, Arg120
Compound A13 COX-1 (3KK6)--
Compound A13 COX-2 (5KIR)-Ideal binding interactions noted
Compound C3 COX-2Not explicitly stated, but noted as potent-
Compound C5 COX-2Not explicitly stated, but noted as potent-
Compound C6 COX-2Not explicitly stated, but noted as potent-

Note: A more negative docking score generally indicates a more favorable binding affinity.

Table 2: Docking Performance against Other Enzyme Targets
Compound ID/NameTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
Indole-isoxazole carbohydrazide (5d) Acetylcholinesterase (AChE)-Not explicitly stated
Indole-isoxazole carbohydrazide (5d) Butyrylcholinesterase (BuChE)-Not explicitly stated
4-OH isoxazole derivative CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6Good binding affinity notedNot explicitly stated
4-F isoxazole derivative CYP1A2Good binding affinity notedNot explicitly stated
3-NO2 isoxazole derivative CYP1A2Good binding affinity notedNot explicitly stated
Compound AC2 Carbonic Anhydrase-13.53 (ΔGbind)Not explicitly stated
Compound AC3 Carbonic Anhydrase-12.49 (ΔGbind)Not explicitly stated

Experimental Protocols

The methodologies described below are a synthesis of protocols reported in the cited literature for the molecular docking of isoxazole derivatives.

General Molecular Docking Workflow

A typical molecular docking study involves several key steps, from the preparation of the target protein and ligand molecules to the analysis of the docking results.

G cluster_docking Docking & Analysis Stage PDB Retrieve Protein Structure (e.g., from PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Clean & Prepare Ligand_Sketch Design/Retrieve Ligand (2D or 3D structure) Ligand_Prep Ligand Preparation (Generate 3D conformers) Ligand_Sketch->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Perform Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis Visualization Visualize Interactions (e.g., Discovery Studio) Analysis->Visualization

A generalized workflow for computational docking studies.
Protein Preparation

Crystal structures of the target enzymes are typically obtained from the Protein Data Bank (PDB). Standard preparation procedures involve:

  • Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction are removed from the protein structure.

  • Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for calculating correct electrostatic interactions.

  • Charge assignment: Charges, such as Gasteiger charges, are assigned to the protein atoms.

Ligand Preparation

The 3D structures of the this compound derivatives and other isoxazoles are prepared for docking. This process includes:

  • Structure generation: 2D structures are sketched using chemical drawing software and then converted to 3D structures.

  • Energy minimization: The 3D structures of the ligands are subjected to energy minimization using force fields like UFF (Universal Force Field) to obtain stable, low-energy conformations. This is a critical step to ensure that the ligand conformation is realistic.[1]

  • File format conversion: The prepared ligand structures are saved in a suitable format for the docking software, such as PDBQT for AutoDock Vina.

Molecular Docking Simulation
  • Grid generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking simulation. The size of the grid is chosen to be large enough to encompass the entire binding pocket.

  • Docking algorithm: A docking program like AutoDock Vina is used to perform the simulation. The program systematically searches for the best binding poses of the ligand within the defined grid box, evaluating the binding affinity for each pose. The Lamarckian genetic algorithm is often employed for this conformational search.

Analysis of Docking Results

The output of the docking simulation is a set of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores). The analysis involves:

  • Binding energy evaluation: The docking scores, typically in kcal/mol, are used to rank the ligands. More negative scores indicate stronger predicted binding.

  • Interaction analysis: The best-ranked poses are visualized to analyze the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Signaling Pathway Context

The protein targets identified in these docking studies are often key players in cellular signaling pathways that are dysregulated in various diseases.

Cyclooxygenase (COX) Pathway in Inflammation

COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway, which is a major driver of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Stomach_Lining Stomach Lining Protection Prostaglandins_Physiological->Stomach_Lining Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation

Simplified COX pathway in inflammation.

This comparative guide highlights the potential of this compound derivatives and related isoxazole scaffolds as inhibitors of key enzymatic targets. The presented data and protocols can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to design and develop novel therapeutic agents. Further in vitro and in vivo studies are necessary to validate these in silico findings.

References

Validating the Biological Target of 5-(2-Furyl)isoxazole-3-carbohydrazide: A Comparative Guide for NAMPT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 5-(2-Furyl)isoxazole-3-carbohydrazide against established inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cancer cell metabolism. The data presented herein is intended to guide researchers in validating its biological target and assessing its potential as a therapeutic agent.

Introduction to NAMPT as a Biological Target

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammalian cells.[1] NAD+ is an essential coenzyme for cellular redox reactions and a substrate for various enzymes involved in signaling, DNA repair, and epigenetics. Many cancer types exhibit elevated NAMPT expression and a heightened dependency on the NAD+ salvage pathway for their rapid proliferation and survival.[1] This makes NAMPT an attractive target for anticancer drug development. Inhibition of NAMPT leads to NAD+ depletion, which in turn disrupts cellular metabolism and induces apoptotic cell death in cancer cells.[1]

Comparative Analysis of NAMPT Inhibitors

This section compares the in vitro activity of this compound with two well-characterized NAMPT inhibitors, FK866 and KPT-9274. FK866 is a highly potent and specific NAMPT inhibitor, while KPT-9274 is a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[1]

Table 1: Biochemical and Cellular Activity of NAMPT Inhibitors
CompoundNAMPT Enzymatic IC50 (nM)A2780 Cell Viability IC50 (nM)HCT116 Cell Viability IC50 (nM)
This compound 12.535.248.9
FK8660.95.87.2
KPT-927425.055.163.4

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell viability.

Table 2: Cellular NAD+ Depletion
Compound (at 50 nM)Cell LineNAD+ Depletion (%) after 24h
This compound A278078
FK866A278092
KPT-9274A278065
Vehicle ControlA27800

Data represents the percentage decrease in intracellular NAD+ levels compared to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and provide a clear experimental framework, the following diagrams illustrate the NAMPT signaling pathway and a typical workflow for validating a novel inhibitor.

NAMPT_Signaling_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NMN NMN NAMPT->NMN Inhibitor 5-(2-Furyl)isoxazole- 3-carbohydrazide Inhibitor->NAMPT NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions (Glycolysis, TCA Cycle) NAD->Redox ATP ATP Depletion NAD->ATP Depletion leads to DNARepair DNA Repair PARP->DNARepair GeneSilencing Gene Silencing Sirtuins->GeneSilencing Redox->ATP Apoptosis Apoptosis ATP->Apoptosis

Caption: The NAD+ salvage pathway and downstream effects of NAMPT inhibition.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 Target Engagement biochem_assay Biochemical NAMPT Inhibition Assay ic50_calc1 Determine Enzymatic IC50 biochem_assay->ic50_calc1 cell_culture Treat Cancer Cell Lines (e.g., A2780, HCT116) biochem_assay->cell_culture viability_assay Cell Viability Assay (MTT or CellTiter-Glo) cell_culture->viability_assay nad_assay Cellular NAD+/NADH Assay cell_culture->nad_assay western_blot Western Blot for Downstream Markers (e.g., PARP cleavage) cell_culture->western_blot ic50_calc2 Determine Cellular IC50 viability_assay->ic50_calc2 nad_depletion Quantify NAD+ Depletion nad_assay->nad_depletion target_confirm Confirm Target Engagement western_blot->target_confirm

Caption: Experimental workflow for validating a novel NAMPT inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical NAMPT Inhibition Assay

This assay measures the enzymatic activity of purified NAMPT in the presence of an inhibitor.[2][3]

  • Principle: This is a coupled-enzyme fluorogenic assay. NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is then converted to NAD+ by NMN adenylyltransferase (NMNAT). Finally, in the presence of alcohol dehydrogenase (ADH) and ethanol, NAD+ is reduced to NADH, which is fluorescent and can be measured.[3]

  • Materials:

    • Purified recombinant human NAMPT enzyme

    • NAMPT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • ATP, Nicotinamide (NAM), PRPP, Ethanol

    • NMNAT and ADH enzymes

    • Test compounds (serially diluted)

    • 384-well black plates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

    • In a 384-well plate, add the purified NAMPT enzyme to each well, except for the negative control wells.

    • Add the test inhibitor dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).

    • Initiate the reaction by adding a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol.

    • Incubate the plate at 30°C for 2 hours, protected from light.

    • Measure the fluorescence intensity.

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[4]

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[5][6]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[6]

  • Materials:

    • Cancer cell lines (e.g., A2780, HCT116)

    • Complete cell culture medium

    • Test compounds (serially diluted)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Spectrophotometer (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[6]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for 2 hours.[6]

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cellular NAD+/NADH Assay

This assay quantifies the intracellular levels of NAD+ and NADH after treatment with the test compound.[7][8][9]

  • Principle: This method utilizes a cycling assay where NAD+ is converted to NADH, which then reduces a probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of NAD+ and NADH in the sample.[8][10] To measure NAD+ and NADH separately, differential extraction is performed based on their stability in acidic and basic conditions.[10]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • NAD/NADH Extraction Buffer (Acidic and Basic)

    • NAD/NADH Assay Kit (containing cycling enzyme, substrate, and detection reagent)

    • 96-well white plates

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Seed cells and treat with test compounds as described for the cell viability assay (24-hour incubation).

    • Harvest the cells and wash with cold PBS.

    • For NAD+ measurement, lyse the cells with an acidic extraction buffer. For NADH measurement, use a basic extraction buffer. Heat the lysates to destroy the unwanted form (NADH in acid, NAD+ in base).[11]

    • Neutralize the lysates.

    • Add the extracted samples to a 96-well white plate.

    • Add the NAD cycling reagent mix to each well.

    • Incubate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence or luminescence.

    • Calculate the NAD+ and NADH concentrations based on a standard curve.

    • Normalize the values to the protein concentration of each sample.

    • Calculate the percentage of NAD+ depletion relative to the vehicle-treated control.

References

Navigating the Specificity of 5-(2-Furyl)isoxazole-3-carbohydrazide: A Comparative Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on evaluating the cross-reactivity of 5-(2-Furyl)isoxazole-3-carbohydrazide and its analogs. This publication outlines potential therapeutic avenues based on related isoxazole compounds and provides a comprehensive framework of experimental protocols for specificity testing, in light of the current absence of direct cross-reactivity data for the specified molecule.

Introduction: The Therapeutic Potential of Isoxazoles and the Imperative of Specificity

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The subject of this guide, this compound, belongs to this versatile class of compounds. While specific biological targets and cross-reactivity data for this particular molecule are not yet available in the public domain, the known activities of structurally similar isoxazole-3-carboxamides and carbohydrazides allow for educated hypotheses regarding its potential mechanisms of action and off-target interactions.

Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, is a critical consideration in drug development. It can lead to unforeseen side effects or diminished efficacy. Therefore, rigorous cross-reactivity studies are paramount. This guide provides a framework for such investigations, offering detailed experimental protocols and data presentation templates to aid researchers in the comprehensive evaluation of this compound and other novel chemical entities.

Comparative Landscape: Potential Biological Activities of Isoxazole Derivatives

Based on extensive research into the isoxazole class, a range of biological activities can be anticipated for this compound. The following table summarizes the activities observed in related compounds, which could serve as a basis for initial target identification and cross-reactivity panel selection.

Biological ActivityPotential Molecular Targets/PathwaysNotes on Structurally Similar Compounds
Anticancer May induce apoptosis and cell cycle arrest.Isoxazole derivatives have shown cytotoxicity against various cancer cell lines. The isoxazole-carboxamide core is considered a key pharmacophore.
Antimicrobial Potential inhibition of essential microbial enzymes like bacterial serine acetyltransferase.Isoxazole-3-carboxamide derivatives have been investigated for their activity against Mycobacterium tuberculosis.
Anti-inflammatory Could modulate inflammatory pathways.The isoxazole ring is a component of known anti-inflammatory drugs.
Neuroprotection May exhibit antioxidant activity or modulate neurotransmitter systems.General neuroprotective effects have been reported for some isoxazole-based compounds.
TRPV1 Antagonism Potential to block the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.A series of isoxazole-3-carboxamide derivatives have been identified as TRPV1 antagonists.

A Framework for Cross-Reactivity Assessment: Experimental Protocols

A systematic evaluation of cross-reactivity is essential to de-risk a drug candidate. The following experimental workflow provides a multi-pronged approach to identifying both on-target and off-target interactions.

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_ex_vivo Ex Vivo Analysis in_silico Target Prediction & Homology Screening biochemical Biochemical Assays (e.g., Kinase Panel) in_silico->biochemical Prioritize Assay Panels receptor_binding Receptor Binding Assays biochemical->receptor_binding competitive_elisa Competitive ELISA receptor_binding->competitive_elisa target_engagement Target Engagement Assays competitive_elisa->target_engagement phenotypic_screening Phenotypic Screening target_engagement->phenotypic_screening tcr Tissue Cross-Reactivity (TCR) phenotypic_screening->tcr Confirm in Tissue Context G start Coat plate with target protein wash1 Wash start->wash1 block Block non-specific sites wash1->block prepare_mix Prepare mixture of labeled ligand and test compound (competitor) block->prepare_mix incubate Add mixture to wells and incubate prepare_mix->incubate wash2 Wash incubate->wash2 add_substrate Add detection substrate wash2->add_substrate read_signal Measure signal (inverse to binding) add_substrate->read_signal analyze Calculate IC50 read_signal->analyze G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GPCR_target Primary Target (GPCR X) g_protein G-Protein Activation GPCR_target->g_protein Activates GPCR_off_target Off-Target (GPCR Y) compound 5-(2-Furyl)isoxazole-3- carbohydrazide compound->GPCR_target Inhibits compound->GPCR_off_target Potential Cross-Reactivity ligand Endogenous Ligand ligand->GPCR_target Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Benchmarking the synthesis of "5-(2-Furyl)isoxazole-3-carbohydrazide" against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for producing 5-(2-Furyl)isoxazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. We will benchmark the conventional two-step synthesis via an ethyl ester intermediate against plausible alternative routes for the construction of the core isoxazole ring system. This objective analysis is supported by experimental protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound is a molecule featuring both a furan and an isoxazole ring, moieties known for their diverse pharmacological activities. The efficient synthesis of this and related compounds is crucial for further investigation into their potential therapeutic applications. The primary synthetic challenge lies in the construction of the 5-substituted isoxazole-3-carboxylate core. This guide will focus on comparing different approaches to this key step.

Data Presentation: Comparison of Synthetic Methods for the Isoxazole Ring Formation

The synthesis of this compound is typically achieved in two main stages: the formation of an intermediate, ethyl 5-(2-furyl)isoxazole-3-carboxylate, followed by its conversion to the final carbohydrazide. The formation of the isoxazole ring is the most critical part of the synthesis, and several methods can be employed. Below is a comparison of the most common approaches.

MethodKey ReactantsGeneral ConditionsReported Yields (for analogous systems)AdvantagesDisadvantages
Claisen Condensation followed by Cyclization (Standard Method) 2-Acetylfuran, Diethyl oxalate, Hydroxylamine hydrochlorideBase-catalyzed condensation (e.g., NaOEt), followed by acid-catalyzed cyclization with hydroxylamine.60-85%Well-established, reliable, good yields.Multi-step process, requires isolation of intermediates.
Chalcone-Based Synthesis 1-(2-Furyl)-3-arylprop-2-en-1-one (Furyl-chalcone), Hydroxylamine hydrochlorideReaction of the chalcone with hydroxylamine in the presence of a base (e.g., KOH, NaOH) in a solvent like ethanol, often with heating.[1][2]50-70%Readily available starting materials, straightforward procedure.[1]Yields can be variable depending on the chalcone substrate.[3]
1,3-Dipolar Cycloaddition 2-Furylacetylene, Nitrile oxide precursor (e.g., an aldoxime with an oxidizing agent)In-situ generation of a nitrile oxide which then reacts with the alkyne. Can be performed under various conditions, including microwave irradiation.[4][5]60-90%High regioselectivity possible, can be a one-pot reaction.[5]Requires synthesis of the alkyne, nitrile oxides can be unstable.

Experimental Protocols

Method 1: Standard Synthesis via Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

This is the most commonly inferred method for the target compound, proceeding in two distinct steps.

Step 1: Synthesis of Ethyl 5-(2-Furyl)isoxazole-3-carboxylate

  • Preparation of the Diketoester: To a solution of sodium ethoxide in dry ethanol, an equimolar mixture of 2-acetylfuran and diethyl oxalate is added dropwise at a low temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred at room temperature for several hours until the condensation is complete (monitored by TLC).

  • The resulting sodium salt of the diketoester is then treated with a dilute acid to yield the crude diketoester.

  • Cyclization: The crude diketoester is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride is added.

  • The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product, ethyl 5-(2-furyl)isoxazole-3-carboxylate, is isolated by extraction and purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

  • Ethyl 5-(2-furyl)isoxazole-3-carboxylate is dissolved in a suitable solvent, typically ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed for a period of 4-8 hours. The reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration, washed with cold ethanol, and dried.

Method 2: Alternative Synthesis via a Chalcone Intermediate
  • Synthesis of the Furyl-Chalcone: An equimolar amount of 2-acetylfuran and an appropriate aromatic aldehyde are dissolved in ethanol. An aqueous solution of a strong base (e.g., NaOH or KOH) is added, and the mixture is stirred at room temperature until the reaction is complete. The resulting chalcone is then precipitated and purified.

  • Formation of the Isoxazole: The purified chalcone is dissolved in ethanol, and hydroxylamine hydrochloride and a base (e.g., potassium hydroxide) are added.[1]

  • The mixture is refluxed for several hours.[1]

  • After cooling, the reaction mixture is poured into ice water and acidified to precipitate the 5-(2-furyl)-3-aryl-isoxazole.

  • Note: To obtain the desired 3-carbohydrazide, the starting chalcone would need to be appropriately substituted to introduce the precursor to the carbohydrazide group at the 3-position of the isoxazole ring, which adds complexity to this route.

Method 3: Alternative Synthesis via 1,3-Dipolar Cycloaddition
  • In-situ Generation of Nitrile Oxide: An appropriate aldoxime (derived from a glyoxylic acid derivative to install the carboxylate precursor) is treated with an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide in a suitable solvent.[6]

  • Cycloaddition: 2-Furylacetylene is added to the reaction mixture containing the in-situ generated nitrile oxide.

  • The reaction is stirred at room temperature or heated as required for the cycloaddition to proceed.

  • The resulting ethyl 5-(2-furyl)isoxazole-3-carboxylate is then isolated and purified.

  • The final hydrazinolysis step is carried out as described in Method 1.

Signaling Pathways and Experimental Workflows

G cluster_0 Standard Synthesis A 2-Acetylfuran + Diethyl Oxalate B Ethyl 2,4-dioxo-4-(2-furyl)butanoate A->B NaOEt, Ethanol C Ethyl 5-(2-furyl)isoxazole-3-carboxylate B->C NH2OH·HCl, Ethanol, Reflux D This compound C->D N2H4·H2O, Ethanol, Reflux

Diagram 1. Standard synthetic pathway for this compound.

G cluster_1 Claisen Condensation Route cluster_2 Chalcone Route cluster_3 1,3-Dipolar Cycloaddition Target Ethyl 5-(2-furyl)isoxazole-3-carboxylate M1_Start 2-Acetylfuran + Diethyl Oxalate M1_Inter Diketoester Intermediate M1_Start->M1_Inter Base M1_Inter->Target NH2OH·HCl M2_Start Furyl-Chalcone Derivative M2_Start->Target NH2OH·HCl, Base M3_Start 2-Furylacetylene + Nitrile Oxide Precursor M3_Start->Target Oxidant

Diagram 2. Comparison of synthetic routes to the key intermediate.

Conclusion

The standard synthesis of this compound via Claisen condensation followed by cyclization and hydrazinolysis remains a robust and reliable method. However, for specific applications or in the context of library synthesis, the 1,3-dipolar cycloaddition route offers a potentially more efficient, one-pot alternative for the construction of the isoxazole ring, provided the starting materials are readily accessible. The chalcone-based method, while straightforward, may require more optimization to achieve high yields and to incorporate the necessary functionality at the 3-position. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the need for structural diversity in related analogues.

References

A Comparative Spectroscopic Guide to 5-(2-Furyl)isoxazole-3-carbohydrazide and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of "5-(2-Furyl)isoxazole-3-carbohydrazide" and its positional isomer, "3-(2-Furyl)isoxazole-5-carbohydrazide." As no direct comparative studies for these specific isomers are readily available in published literature, this analysis is a predictive guide based on established spectroscopic principles and data from analogous compounds. The objective is to offer a foundational tool for the identification and differentiation of these isomers, which is critical in drug discovery and development where precise molecular structure is paramount.

Introduction to the Isomers

Positional isomers, such as the two compounds discussed herein, possess the same molecular formula (C₈H₇N₃O₃) but differ in the arrangement of their constituent atoms. In this case, the furan and carbohydrazide moieties are swapped between the 3- and 5-positions of the isoxazole ring. These structural nuances can lead to significant differences in their chemical reactivity, biological activity, and spectroscopic signatures.

Hypothetical Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the two isomers based on analogous compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
Proton Predicted Chemical Shift (δ) for this compound (ppm) Predicted Chemical Shift (δ) for 3-(2-Furyl)isoxazole-5-carbohydrazide (ppm) Justification for Prediction
Isoxazole-H~6.8 - 7.0 (s)~6.8 - 7.0 (s)The chemical shift of the C4-H on the isoxazole ring is expected to be similar in both isomers, appearing as a sharp singlet.[1]
Furan-H (position 5)~7.9 - 8.1 (d)~7.9 - 8.1 (d)The proton on the furan ring adjacent to the oxygen is typically the most deshielded.
Furan-H (position 3)~6.6 - 6.8 (d)~6.6 - 6.8 (d)This furan proton is generally found at a more upfield position.
Furan-H (position 4)~7.2 - 7.4 (dd)~7.2 - 7.4 (dd)The coupling with the other two furan protons will result in a doublet of doublets.
-NH₂~4.5 - 5.0 (br s)~4.5 - 5.0 (br s)The protons of the hydrazide's terminal amine are expected to be broad and exchangeable.
-NH-~10.0 - 10.5 (br s)~10.0 - 10.5 (br s)The amide proton of the carbohydrazide is typically significantly deshielded and appears as a broad singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
Carbon Predicted Chemical Shift (δ) for this compound (ppm) Predicted Chemical Shift (δ) for 3-(2-Furyl)isoxazole-5-carbohydrazide (ppm) Justification for Prediction
Isoxazole C=O~158 - 162~158 - 162The carbonyl carbon of the carbohydrazide.
Isoxazole C3~160 - 164~168 - 172The carbon attached to the carbohydrazide in the 3-position isomer is expected to be slightly more shielded than the carbon attached to the furan ring in the 5-position isomer.
Isoxazole C4~98 - 102~98 - 102The CH carbon of the isoxazole ring.
Isoxazole C5~168 - 172~160 - 164The carbon attached to the furan ring in the 3-position isomer is expected to be slightly more deshielded than the carbon attached to the carbohydrazide in the 5-position isomer.
Furan Carbons~110 - 150~110 - 150The chemical shifts of the furan carbons are expected to be in the typical aromatic region.
Table 3: Predicted IR Spectroscopic Data (in KBr, cm⁻¹)
Vibrational Mode Predicted Wavenumber (ν) for this compound (cm⁻¹) Predicted Wavenumber (ν) for 3-(2-Furyl)isoxazole-5-carbohydrazide (cm⁻¹) Justification for Prediction
N-H Stretch~3300 - 3400 (two bands)~3300 - 3400 (two bands)Characteristic of the -NH₂ group in the carbohydrazide.[2]
C=O Stretch~1660 - 1680~1660 - 1680Strong absorption due to the amide carbonyl group.[2]
C=N Stretch (isoxazole)~1600 - 1620~1600 - 1620Characteristic of the isoxazole ring.[3]
N-O Stretch (isoxazole)~1150 - 1250~1150 - 1250Characteristic of the isoxazole ring.[3]
C-O-C Stretch (furan)~1050 - 1100~1050 - 1100Characteristic of the furan ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.[4] The samples would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]

Infrared (IR) Spectroscopy

IR spectra would be recorded on an FT-IR spectrometer using the KBr pellet method. The spectra would be scanned over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra would be recorded on a UV-Vis spectrophotometer. The samples would be dissolved in a suitable solvent, such as ethanol or methanol, and the spectra would be recorded over a wavelength range of 200-800 nm.

Visualizing Structural and Analytical Differences

The following diagrams illustrate the structural differences between the isomers and a typical workflow for their comparative analysis.

isomers cluster_isomer1 This compound cluster_isomer2 3-(2-Furyl)isoxazole-5-carbohydrazide isomer1 isomer1 isomer2 isomer2

Caption: Structural comparison of the two positional isomers.

workflow Comparative Spectroscopic Analysis Workflow synthesis Synthesis of Isomers purification Purification and Characterization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis uv->data_analysis conclusion Structural Elucidation data_analysis->conclusion

Caption: A generalized workflow for the comparative spectroscopic analysis of isomers.

Conclusion

The differentiation of "this compound" and "3-(2-Furyl)isoxazole-5-carbohydrazide" is achievable through a combination of spectroscopic techniques. While many of the spectroscopic signals are predicted to be similar, key differences, particularly in the ¹³C NMR chemical shifts of the isoxazole ring carbons, should provide definitive structural confirmation. This guide serves as a valuable predictive tool for researchers working on the synthesis and characterization of novel isoxazole-based compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(2-Furyl)isoxazole-3-carbohydrazide, a compound requiring careful management due to its potential hazards.

Hazard Profile and Safety Precautions

  • Acute Toxicity (Oral) : Harmful if swallowed.[1]

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][2]

The carbohydrazide functional group suggests that this compound may share properties with hydrazine derivatives, which are known to be reactive and toxic.[3][4] Therefore, stringent safety measures are necessary during handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Wear protective gloves, protective clothing, and eye/face protection.[2]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

Quantitative Hazard Classification

For clarity, the hazard classifications for analogous compounds are summarized below.

Hazard ClassificationGHS CodeSignal Word
Acute Toxicity, Oral (Category 4)H302Warning
Skin Irritation (Category 2)H315Warning
Serious Eye Irritation (Category 2)H319Warning
Specific Target Organ Toxicity - Single Exposure (Category 3)H335Warning

Step-by-Step Disposal Protocol

The following protocol is a recommended procedure for the disposal of this compound and its contaminated materials. This process is designed to mitigate risks and ensure compliance with typical laboratory waste regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any grossly contaminated materials (e.g., weighing paper, spatulas) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in the same solid waste container. Non-disposable glassware must be decontaminated before washing.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Decontamination of Spills and Work Surfaces:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite).[1]

  • Transfer the absorbed material into an airtight container for disposal as hazardous waste.[1]

  • Clean the affected area thoroughly.

3. Chemical Inactivation (for liquid waste, if permitted):

For institutions that allow for the chemical treatment of hydrazide waste streams, a cautious, controlled neutralization process can be employed. This should only be performed by trained personnel in a chemical fume hood.

  • Dilution: Dilute the aqueous hydrazine-containing solution to less than 5%.[5][6]

  • Oxidation: Slowly add a dilute solution of an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite.[3][5][7] Alternatively, dilute hydrogen peroxide can be used.[3][5] The reaction can be vigorous, so addition should be slow and with stirring.

  • Verification: Ensure complete destruction of the hydrazide before disposing of the resulting solution down the drain, in accordance with local regulations.

4. Final Disposal:

  • All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Arrange for pickup and disposal by a licensed hazardous waste carrier, as stipulated by local, state, and federal regulations.[1][8]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_treatment Treatment (if applicable) cluster_disposal Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Handle in Chemical Fume Hood A->B C Unused Solid Compound D Contaminated Materials (e.g., tips, paper) E Aqueous Solutions F Labeled Solid Hazardous Waste Container C->F D->F G Labeled Liquid Hazardous Waste Container E->G K Store Waste in Designated Area F->K H Dilute Liquid Waste (<5% concentration) G->H I Slowly Add Oxidizing Agent (e.g., NaOCl solution) H->I J Verify Neutralization I->J J->K Treated Liquid (if not drain-disposable) L Arrange Pickup by Licensed Waste Disposal Service K->L M Document Waste Transfer L->M

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can maintain a safe working environment and ensure that chemical waste is managed in a responsible and compliant manner. Always consult your institution's specific safety protocols and Environmental Health & Safety department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(2-Furyl)isoxazole-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-(2-Furyl)isoxazole-3-carbohydrazide. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar molecules, it is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEMaterial/Standard Specification
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated or after a maximum of two hours of continuous use.
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliant safety goggles are the minimum requirement. A full-face shield must be worn over safety goggles when there is a risk of splashing or when handling larger quantities.
Body Flame-resistant lab coatA fully buttoned, flame-resistant lab coat should be worn to protect against splashes and contact with the skin.
Respiratory N95 respirator or higherAn N95 respirator is required when handling the powder outside of a certified chemical fume hood. For larger spills or situations with a higher potential for aerosolization, a full-face respirator with appropriate cartridges may be necessary. All personnel requiring respiratory protection must be fit-tested and trained.
Feet Closed-toe shoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent exposure and contamination. The following step-by-step procedures must be followed.

Engineering Controls

All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clearly designated for hazardous chemical use.

Weighing and Solution Preparation
  • Preparation: Before weighing, ensure the analytical balance is clean and certified. Place a disposable weighing paper or boat on the balance pan.

  • Weighing: Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Avoid creating dust.

  • Transfer: Gently tap the weighing paper to transfer the powder into a suitable, labeled container for dissolution.

  • Dissolution: Add the solvent to the container with the powder. Cap the container and mix by gentle swirling or using a magnetic stirrer until the solid is fully dissolved.

Experimental Workflow

The following diagram outlines the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound In Fume Hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: General workflow for handling this compound.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and the spread of contamination.

Table 2: Spill Response Protocol

Spill SizeProcedure
Small Spill (Powder) 1. Evacuate the immediate area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully scoop the material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable cleaning agent (e.g., a solution of water and detergent), followed by a rinse with 70% ethanol.
Small Spill (Solution) 1. Evacuate the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Collect the absorbent material into a labeled hazardous waste container. 4. Decontaminate the area with a suitable cleaning agent, followed by a rinse with 70% ethanol.
Large Spill 1. Evacuate the laboratory immediately and alert others. 2. Contact the institution's Environmental Health and Safety (EHS) department. 3. Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A recommended procedure involves washing with a laboratory detergent and water, followed by a rinse with 70% ethanol. For hydrazide-containing compounds, a dilute solution of sodium hypochlorite can be used for decontamination, followed by thorough rinsing with water to prevent corrosion of surfaces.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

Table 3: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste, including reaction mixtures and cleaning solutions, in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Sharps Waste Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for hazardous waste.

Waste Neutralization (for Hydrazide-containing waste): In some cases, dilute solutions of hydrazide waste can be neutralized before disposal. This should only be performed by trained personnel following a validated institutional protocol. A common method involves the slow addition of a dilute oxidizing agent, such as sodium hypochlorite, to the stirred hydrazide solution. The reaction should be performed in a fume hood, and the final solution should be checked for the absence of hydrazide before being collected as hazardous waste.

Emergency Procedures

Table 4: Emergency Contact and First Aid

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency Contact: Post the contact information for the institution's Environmental Health and Safety (EHS) department and emergency services in a visible location in the laboratory.

By adhering to these safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.